Izencitinib
Description
Properties
CAS No. |
2051918-33-1 |
|---|---|
Molecular Formula |
C22H26N8 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3-[(1R,5S)-3-[[7-[(5-methyl-1H-pyrazol-3-yl)amino]-1,6-naphthyridin-5-yl]amino]-8-azabicyclo[3.2.1]octan-8-yl]propanenitrile |
InChI |
InChI=1S/C22H26N8/c1-14-10-21(29-28-14)26-20-13-19-18(4-2-8-24-19)22(27-20)25-15-11-16-5-6-17(12-15)30(16)9-3-7-23/h2,4,8,10,13,15-17H,3,5-6,9,11-12H2,1H3,(H3,25,26,27,28,29)/t15?,16-,17+ |
InChI Key |
DADAEARVGOQWHV-ALOPSCKCSA-N |
Isomeric SMILES |
CC1=CC(=NN1)NC2=NC(=C3C=CC=NC3=C2)NC4C[C@H]5CC[C@@H](C4)N5CCC#N |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=C3C=CC=NC3=C2)NC4CC5CCC(C4)N5CCC#N |
Appearance |
Solid powder |
Other CAS No. |
936221-33-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CG200745 N1-(3-(dimethylamino)propyl)-N8-hydroxy-2-((naphthalene-1-loxy)methyl)oct-2-enediamide |
Origin of Product |
United States |
Foundational & Exploratory
The Gut-Selective Pan-JAK Inhibitor TD-1473 (Izencitinib): A Technical Overview for Researchers
Introduction: TD-1473, also known as izencitinib, is an orally administered, gut-selective pan-Janus kinase (JAK) inhibitor developed for the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease.[1][2] Unlike systemic JAK inhibitors, TD-1473 was designed to act locally on the inflamed intestinal tissue, thereby minimizing systemic exposure and associated side effects.[3][4] This technical guide provides a comprehensive overview of the research on TD-1473, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Core Concepts: Mechanism of Action and Gut-Selectivity
TD-1473 is a potent inhibitor of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are key components of the JAK-STAT signaling pathway.[4][5] This pathway is crucial for the signaling of numerous pro-inflammatory cytokines implicated in the pathogenesis of IBD.[6] By inhibiting JAKs, TD-1473 blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), preventing their translocation to the nucleus and subsequent transcription of inflammatory genes.[4]
The gut-selective properties of TD-1473 are attributed to its low oral absorption and potentially high first-pass metabolism, leading to high concentrations in the gastrointestinal tract and low levels in the systemic circulation.[3][5] This localized action is intended to provide therapeutic benefit directly at the site of inflammation while reducing the risk of systemic side effects associated with broader JAK inhibition, such as immunosuppression and alterations in lipid profiles.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical research on TD-1473.
Table 1: In Vitro Potency of TD-1473
| Target | Assay Type | Value | Reference |
| Human JAK1 | Biochemical (pKi) | 10.0 ± 0.1 | [2] |
| Human JAK2 | Biochemical (pKi) | 10.0 ± 0.1 | [2] |
| Human JAK3 | Biochemical (pKi) | 8.8 ± 0.2 | [2] |
| Human TYK2 | Biochemical (pKi) | 9.5 ± 0.1 | [2] |
| Cytokine-evoked pSTAT inhibition (PBMCs and colonic epithelial cells) | Cellular (pIC50) | ≥ 6.7 | [1] |
Table 2: Preclinical Pharmacokinetics of TD-1473 in Mice (10 mg/kg oral dose)
| Parameter | Plasma | Colonic Tissue | Reference |
| Cmax | 0.003 µM | - | [2] |
| Time to Cmax | 1 hour | - | [2] |
| Colon:Plasma AUC Ratio | 3883 | - | [3] |
Table 3: Clinical Pharmacokinetics of TD-1473 in Ulcerative Colitis Patients (Day 28)
| Dose | Mean Plasma Concentration | Geometric Mean Colonic Tissue Concentration (pg/g) | Reference |
| 20 mg | Low and relative to JAK IC50 values | 4,090 (2,270–7,380) | [2] |
| 80 mg | Low and relative to JAK IC50 values | 65,300 (28,200–151,000) | [2] |
| 270 mg | Low and relative to JAK IC50 values | 43,500 (15,200–124,000) | [2] |
Table 4: Clinical Efficacy of TD-1473 in Phase 1b Ulcerative Colitis Study (28 days)
| Endpoint | 20 mg (n=10) | 80 mg (n=10) | 270 mg (n=11) | Placebo (n=9) | Reference |
| Clinical Response Rate | 20% | 20% | 55% | 11% | |
| Endoscopic Improvement | 20% | 30% | 18% | 0% | |
| Rectal Bleeding Improvement | 30% | 70% | 73% | 44% |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of TD-1473 and a typical experimental workflow for its evaluation.
Experimental Protocols
In Vitro Kinase Assays
-
Objective: To determine the inhibitory potency of TD-1473 against individual JAK enzymes.
-
Method: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used in LanthaScreen™ Eu Kinase Binding Assays.
-
Procedure:
-
TD-1473 was serially diluted and incubated with the kinase, a europium-labeled antibody, and a fluorescently labeled ATP-competitive kinase inhibitor (tracer).
-
The binding of the tracer to the kinase results in a high degree of fluorescence resonance energy transfer (FRET), while displacement of the tracer by TD-1473 leads to a decrease in FRET.
-
The concentration of TD-1473 required to inhibit 50% of tracer binding (IC50) was determined.
-
IC50 values were converted to Ki values using the Cheng-Prusoff equation. pKi is the negative logarithm of the Ki.[2]
-
Cellular Assays for STAT Phosphorylation
-
Objective: To assess the functional inhibitory activity of TD-1473 on cytokine-induced STAT phosphorylation in relevant cell types.
-
Cell Types: Human peripheral blood mononuclear cells (PBMCs) and human colonic epithelial cell lines.
-
Procedure:
-
Cells were pre-incubated with varying concentrations of TD-1473 for a specified period.
-
Cells were then stimulated with a specific cytokine (e.g., IL-6, IL-23) to induce JAK-STAT signaling.
-
Following stimulation, cells were lysed, and the levels of phosphorylated STATs (pSTATs) were quantified using methods such as ELISA or flow cytometry.
-
The concentration of TD-1473 that inhibited 50% of the cytokine-induced pSTAT signal (IC50) was calculated. pIC50 is the negative logarithm of the IC50.[1]
-
Oxazolone-Induced Colitis Mouse Model
-
Objective: To evaluate the in vivo efficacy of TD-1473 in a preclinical model of colitis.
-
Animal Model: Balb/C mice.
-
Procedure:
-
Sensitization: Mice were sensitized by applying oxazolone (e.g., 4% in acetone/olive oil) to the shaved abdomen.[2]
-
Induction of Colitis: Several days later, colitis was induced by intrarectal administration of a lower concentration of oxazolone (e.g., 1% in ethanol/water).[8]
-
Treatment: TD-1473 was administered orally, typically starting before the intrarectal challenge and continuing for a set duration.
-
Assessment: Efficacy was evaluated based on:
-
Disease Activity Index (DAI): A composite score of weight loss, stool consistency, and rectal bleeding.
-
Histological Analysis: Microscopic examination of colonic tissue for signs of inflammation.
-
Myeloperoxidase (MPO) Activity: A marker of neutrophil infiltration in the colon.
-
-
Pharmacokinetic/Pharmacodynamic Analysis: Plasma and colonic tissue were collected at various time points to measure TD-1473 concentrations and assess target engagement (e.g., inhibition of pSTAT in colonic tissue).[2][9]
-
Phase 1b Clinical Trial in Ulcerative Colitis (NCT02818686)
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of TD-1473 in patients with moderately to severely active ulcerative colitis.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: Patients with a diagnosis of ulcerative colitis and a Mayo score of 6 to 12, with an endoscopic subscore of ≥2.
-
Intervention: Patients were randomized to receive once-daily oral TD-1473 (20, 80, or 270 mg) or placebo for 28 days.[2][8]
-
Endpoints:
-
Primary: Safety and tolerability.
-
Secondary: Plasma and colonic tissue concentrations of TD-1473.
-
Exploratory Efficacy: Change in total Mayo score, clinical response, endoscopic improvement, and histological changes.
-
Summary and Future Directions
TD-1473 (this compound) is a gut-selective pan-JAK inhibitor that has demonstrated potent in vitro activity and efficacy in preclinical models of colitis.[2] Early clinical studies in ulcerative colitis suggested a favorable safety profile with minimal systemic exposure and signals of clinical activity. However, a subsequent Phase 2b study in ulcerative colitis did not meet its primary endpoint.[10] Similarly, a Phase 2 study in Crohn's disease was terminated.[11][12]
Despite these setbacks, the development of TD-1473 provides a valuable case study in the design and application of organ-selective therapies for IBD. The extensive preclinical and early clinical data generated for this compound contribute significantly to our understanding of the potential and challenges of targeting the JAK-STAT pathway locally in the gastrointestinal tract. Further research may focus on optimizing the formulation or identifying specific patient populations that may benefit from this therapeutic approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Gut-Selective Pan-Janus Kinase Inhibitor TD-1473 for Ulcerative Colitis: A Translational Medicine Programme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Gut-Selective Design of Orally Administered this compound (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Gut-Selective Pan-Janus Kinase Inhibitor TD-1473 for Ulcerative Colitis: A Translational Medicine Programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of this compound in Patients with Ulcerative Colitis :: Theravance Biopharma [investor.theravance.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. investor.theravance.com [investor.theravance.com]
Gut-Selective JAK Inhibition for Ulcerative Colitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by mucosal inflammation of the colon. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway plays a pivotal role in mediating the inflammatory cascade in UC. While systemic JAK inhibitors have demonstrated efficacy, they are associated with a range of dose-limiting toxicities. This has spurred the development of gut-selective JAK inhibitors, a novel therapeutic strategy designed to maximize local efficacy within the gastrointestinal tract while minimizing systemic exposure and associated adverse events. This technical guide provides an in-depth overview of the core principles, preclinical evaluation, and clinical development of gut-selective JAK inhibitors for the treatment of ulcerative colitis.
The Rationale for Gut-Selective JAK Inhibition in Ulcerative Colitis
The pathogenesis of UC involves a dysregulated immune response driven by pro-inflammatory cytokines such as interleukins (IL)-6, IL-12, IL-23, and interferons (IFN)[1]. These cytokines signal through the JAK-STAT pathway, leading to the activation of immune cells and perpetuation of intestinal inflammation[1]. The JAK family of non-receptor tyrosine kinases comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)[1]. Inhibition of these kinases can effectively dampen the inflammatory response.
However, the systemic inhibition of JAKs can lead to a variety of adverse effects, including infections, herpes zoster reactivation, hyperlipidemia, and major adverse cardiovascular events[1]. The core principle behind gut-selective JAK inhibition is to deliver the therapeutic agent directly to the site of inflammation in the colon, thereby achieving high local drug concentrations while maintaining low systemic levels. This approach aims to uncouple the desired local anti-inflammatory effects from the undesirable systemic side effects.
The JAK-STAT Signaling Pathway in Ulcerative Colitis
The JAK-STAT pathway is a critical signaling cascade in the colonic mucosa. Upon cytokine binding to their receptors, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target inflammatory genes.
Preclinical Evaluation of Gut-Selective JAK Inhibitors
The preclinical development of a gut-selective JAK inhibitor involves a series of in vitro and in vivo studies to assess its potency, selectivity, and gut-restricted properties.
Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against each of the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2).
Methodology:
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and a suitable peptide substrate (e.g., a synthetic peptide derived from a known JAK substrate).
-
Test compound (gut-selective JAK inhibitor) at various concentrations.
-
Kinase assay buffer.
-
A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 384-well plate, add the recombinant JAK enzyme, the peptide substrate, and the test compound at different concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
The IC50 value is calculated by fitting the data to a four-parameter logistic curve.
-
Objective: To evaluate the in vivo efficacy of the gut-selective JAK inhibitor in a Th2-mediated model of colitis that resembles some aspects of human ulcerative colitis.
Methodology:
-
Animals: BALB/c mice are commonly used for this model.
-
Induction of Colitis:
-
Treatment:
-
Administer the gut-selective JAK inhibitor orally at various doses, starting before or at the time of the intrarectal challenge and continuing for a defined period (e.g., daily for 5-7 days).
-
Include a vehicle control group and a positive control group (e.g., a systemically active JAK inhibitor like tofacitinib).
-
-
Assessment of Colitis:
-
Monitor daily for changes in body weight, stool consistency, and the presence of rectal bleeding to calculate a Disease Activity Index (DAI).
-
At the end of the study, sacrifice the mice and collect the colons.
-
Measure colon length and weight.
-
Perform histological analysis of colon tissue sections to assess inflammation, ulceration, and tissue damage.
-
Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.
-
Experimental Workflow
The preclinical evaluation of a gut-selective JAK inhibitor follows a logical progression from in vitro characterization to in vivo efficacy and safety assessment.
Clinical Development of Gut-Selective JAK Inhibitors
Several gut-selective JAK inhibitors have entered clinical development for ulcerative colitis. The following tables summarize the available quantitative data from clinical trials of these agents.
Izencitinib (TD-1473)
This compound is a gut-selective pan-JAK inhibitor.
Table 1: Efficacy of this compound in a Phase 1b Study in Patients with Moderate-to-Severe Ulcerative Colitis (28-Day Treatment) [3][4]
| Outcome | Placebo (n=9) | This compound 20 mg (n=10) | This compound 80 mg (n=10) | This compound 270 mg (n=11) |
| Clinical Response | 11% | 20% | 20% | 55% |
| Endoscopic Improvement | 11% | 30% | 40% | 36% |
| Rectal Bleeding Improvement (≥1-point reduction) | 44% | 30% | 70% | 73%[4] |
| Mucosal Healing (Endoscopic subscore ≤1) | 0% | 20%[4] | 20%[4] | 9%[4] |
Note: In a subsequent Phase 2b study, this compound did not meet its primary endpoint of change in total Mayo score at week 8 compared to placebo.[5]
Table 2: Safety of this compound in a Phase 1b Study (28-Day Treatment) [4]
| Adverse Event | Placebo | This compound (All Doses) |
| Any Adverse Event | 44% | 52% |
| Serious Adverse Events | 0% | 6.5% (2 cases of UC exacerbation, not drug-related) |
| Serious Infections | 0% | 0% |
| Herpes Zoster | 0% | 0% |
Other Investigational Gut-Selective and Selective JAK Inhibitors
While not all are explicitly designated as "gut-selective," the following JAK inhibitors with varying degrees of selectivity have been evaluated in ulcerative colitis, with a focus on optimizing the benefit-risk profile.
Table 3: Efficacy of Ritlecitinib and Brepocitinib in a Phase 2b Study in Patients with Moderate-to-Severe Ulcerative Colitis (8-Week Induction) [6][7][8]
| Outcome | Placebo | Ritlecitinib 70 mg | Ritlecitinib 200 mg | Brepocitinib 30 mg | Brepocitinib 60 mg |
| Change in Total Mayo Score (placebo-adjusted mean) | - | -3.9 | -4.6 | -2.3 | -3.2 |
| Modified Clinical Remission (placebo-adjusted) | - | 32.7% | 36.0% | 25.5% | 25.5% |
Table 4: Efficacy of Ivarmacitinib (SHR0302) in a Phase 2 Study in Patients with Moderate-to-Severe Ulcerative Colitis (8-Week Induction) [3][9]
| Outcome | Placebo | Ivarmacitinib 4 mg QD | Ivarmacitinib 4 mg BID | Ivarmacitinib 8 mg QD |
| Clinical Response | 26.8% | 43.9% | 46.3% | 46.3% |
| Clinical Remission | 4.9% | 24.4% | 24.4% | 22.0% |
The Logic of Gut-Selectivity for Improved Safety
The fundamental principle underpinning the development of gut-selective JAK inhibitors is to confine the pharmacological activity to the gastrointestinal tract, thereby mitigating the risk of systemic adverse events associated with broader JAK inhibition.
Conclusion and Future Directions
Gut-selective JAK inhibition represents a promising and rational approach to the treatment of ulcerative colitis. By targeting the site of inflammation and minimizing systemic exposure, these agents have the potential to offer a more favorable benefit-risk profile compared to systemically active JAK inhibitors. While the clinical development of this compound has faced setbacks, the proof-of-concept remains valid, and other selective JAK inhibitors are under investigation. Future research will focus on optimizing the gut-selectivity of these molecules, identifying predictive biomarkers of response, and further elucidating their long-term safety and efficacy in the management of ulcerative colitis.
References
- 1. Development of Gut-Selective Pan-Janus Kinase Inhibitor TD-1473 for Ulcerative Colitis: A Translational Medicine Programme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of JAK inhibitors in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive Phase 2 Results for Reistone's JAK Inhibitor Demonstrate Significant Improvement in Patients with Moderate-to-Severe Ulcerative Colitis [prnewswire.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. mims.com [mims.com]
- 7. Oral Ritlecitinib and Brepocitinib for Moderate-to-Severe Ulcerative Colitis: Results From a Randomized, Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. Efficacy and safety of ivarmacitinib in patients with moderate-to-severe, active, ulcerative... : Falk Foundation [falkfoundation.org]
The Discovery and Development of TD-1473 (Izencitinib): A Gut-Selective Pan-JAK Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TD-1473, also known as izencitinib, is an orally administered, gut-selective pan-Janus kinase (JAK) inhibitor developed for the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease.[1][2][3] The core concept behind its development was to create a potent inhibitor of the JAK-STAT signaling pathway that acts locally in the gastrointestinal tract, thereby minimizing the systemic exposure and associated side effects seen with other oral JAK inhibitors.[4][5] This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of TD-1473, with a focus on its mechanism of action, pharmacokinetic profile, and efficacy in relevant disease models and patient populations.
Introduction: The Rationale for a Gut-Selective JAK Inhibitor
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2), are critical intracellular mediators of cytokine and growth factor signaling.[6][7] Inhibition of these enzymes interferes with the JAK/STAT signaling pathway, which in turn modulates the activity of a wide range of pro-inflammatory cytokines implicated in the pathogenesis of IBD.[5] Systemically active pan-JAK inhibitors, such as tofacitinib, have demonstrated efficacy in treating ulcerative colitis but are associated with systemic adverse events, including infections, lipid abnormalities, and thromboembolic events.[1]
TD-1473 was designed to overcome these limitations by restricting its activity to the gastrointestinal tract.[2] This was achieved through a structure-based drug design and a physicochemical property-focused strategy aimed at optimizing intestinal tissue penetration while minimizing systemic absorption.[1] The goal was to deliver high local concentrations of the drug to the site of inflammation, thereby maximizing therapeutic efficacy while reducing the risk of systemic side effects.[4][8]
Mechanism of Action
TD-1473 is a potent, reversible, and high-affinity pan-JAK inhibitor.[2][3] It binds to the ATP-binding site of the JAK enzymes, preventing the phosphorylation and activation of STATs (Signal Transducers and Activators of Transcription). This blockade of the JAK-STAT pathway downstream of pro-inflammatory cytokine receptors leads to a reduction in immune cell activation and inflammatory responses in the gut.
In Vitro Inhibitory Activity
TD-1473 has demonstrated potent inhibitory activity against all four human recombinant JAK enzymes. The inhibitory potencies (pKi) are summarized in the table below.
| Target Enzyme | TD-1473 pKi (mean ± SD) |
| Human JAK1 | 10.0 ± 0.1 |
| Human JAK2 | 10.0 ± 0.1 |
| Human JAK3 | 8.8 ± 0.2 |
| Human TYK2 | 9.5 ± 0.1 |
| Table 1: In vitro inhibitory potency of TD-1473 against human recombinant JAK enzymes.[9] |
TD-1473 also effectively inhibited cytokine-induced STAT1 phosphorylation in mouse primary colonic epithelial cells, with pIC50 values of 7.3 for IL-6, 6.8 for IFNα, and 7.0 for IFNγ.[9]
Signaling Pathway
The following diagram illustrates the mechanism of action of TD-1473 in blocking the JAK-STAT signaling pathway.
References
- 1. Development of Gut-Selective Pan-Janus Kinase Inhibitor TD-1473 for Ulcerative Colitis: A Translational Medicine Programme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of this compound in Patients with Ulcerative Colitis :: Theravance Biopharma [investor.theravance.com]
- 4. Gut-Selective Design of Orally Administered this compound (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theravance Drug Candidate this compound Fails To Meet Primary Endpoint - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Development of Gut-Selective Pan-Janus Kinase Inhibitor TD-1473 for Ulcerative Colitis: A Translational Medicine Programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TD-1473|2051918-33-1|COA [dcchemicals.com]
Izencitinib and its Role in the Pathophysiology of Crohn's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Izencitinib (formerly TD-1473) is an orally administered, gut-selective pan-Janus kinase (JAK) inhibitor that was developed for the treatment of inflammatory bowel diseases (IBD), including Crohn's disease. This technical guide provides an in-depth overview of the mechanism of action of this compound, its preclinical evaluation, and the available clinical data in the context of Crohn's disease pathophysiology. The document details the experimental protocols utilized in its assessment and presents quantitative data in a structured format. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound. Although the development of this compound for Crohn's disease was discontinued, the data and methodologies presented herein offer valuable insights for the ongoing development of targeted therapies for IBD.
Introduction to Crohn's Disease and the JAK-STAT Pathway
Crohn's disease is a chronic, relapsing inflammatory condition of the gastrointestinal tract, characterized by a dysregulated immune response in genetically susceptible individuals. The pathophysiology involves a complex interplay of immune cells and cytokines, leading to transmural inflammation, tissue damage, and clinical symptoms. A central signaling pathway implicated in the inflammatory cascade of Crohn's disease is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.
Cytokines such as interferons (IFNs), interleukins (ILs), and colony-stimulating factors play a pivotal role in driving intestinal inflammation. These cytokines bind to their respective receptors on immune and epithelial cells, leading to the activation of associated JAKs (JAK1, JAK2, JAK3, and TYK2). Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate the transcription of numerous genes involved in inflammation, cell proliferation, and differentiation. In Crohn's disease, there is an upregulation of pro-inflammatory cytokines like IL-6, IL-12, IL-23, and IFN-γ, which signal through the JAK-STAT pathway, perpetuating the inflammatory response.
This compound: A Gut-Selective Pan-JAK Inhibitor
This compound was designed as a potent, orally administered, pan-JAK inhibitor with a key differentiating feature: gut selectivity. The molecule was engineered to exert its pharmacological effect locally within the gastrointestinal tract, thereby minimizing systemic exposure and the potential for systemic side effects associated with broader JAK inhibition.
Mechanism of Action
This compound reversibly inhibits the kinase activity of all four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. By blocking these enzymes, this compound interferes with the signaling of a wide range of pro-inflammatory cytokines that are central to the pathophysiology of Crohn's disease. This inhibition of the JAK-STAT pathway leads to a reduction in the inflammatory response within the intestinal mucosa.
dot
Izencitinib's Impact on Pro-Inflammatory Cytokine Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Izencitinib (formerly TD-1473) is an orally administered, gut-selective pan-Janus kinase (JAK) inhibitor developed for the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease. Its mechanism of action centers on the modulation of pro-inflammatory cytokine signaling through the inhibition of the JAK-STAT pathway. By acting as a potent, reversible inhibitor of all four JAK family members (JAK1, JAK2, JAK3, and TYK2), this compound effectively dampens the intracellular signaling cascades initiated by a broad range of cytokines implicated in the pathogenesis of IBD. This technical guide provides an in-depth analysis of this compound's effect on pro-inflammatory cytokines, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Mechanism of Action: Inhibition of the JAK-STAT Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines that drive inflammation in IBD. This pathway translates extracellular cytokine signals into changes in gene expression. The process begins when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Subsequently, the STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immune cell differentiation, and proliferation.
This compound, as a pan-JAK inhibitor, competitively binds to the ATP-binding site of the JAK enzymes, preventing their phosphorylation and subsequent activation. This blockade of JAK activity effectively halts the downstream signaling of a wide array of pro-inflammatory cytokines, thereby reducing the inflammatory response in the gut.
Signaling Pathway Diagram
Quantitative Data: In Vitro Potency of this compound
The efficacy of this compound in inhibiting cytokine-driven signaling has been quantified through in vitro cellular assays. These assays measure the concentration of this compound required to inhibit 50% of the phosphorylation of specific STAT proteins (pIC50) following stimulation with various pro-inflammatory cytokines. The data demonstrates this compound's potent, pan-JAK inhibitory activity.
| Cytokine Stimulant | Phosphorylated STAT | Cell Type | This compound pIC50 | Tofacitinib pIC50 | Reference |
| IL-6 | STAT1 | Mouse Primary Colonic Epithelial Cells | 7.3 | 7.9 | |
| IFNα | STAT1 | Mouse Primary Colonic Epithelial Cells | 6.8 | 6.7 | |
| IFNγ | STAT1 | Mouse Primary Colonic Epithelial Cells | 7.0 | 6.9 | |
| IL-12 | STAT4 | Human CD3+ T Cells | 6.9 | 5.9 |
Table 1: In Vitro Potency of this compound in Inhibiting Cytokine-Induced STAT Phosphorylation
Experimental Protocols
Measurement of JAK Inhibitory Potency in Cellular Assays
Objective: To determine the potency of this compound in inhibiting cytokine-induced STAT phosphorylation in relevant cell types.
Methodology:
-
Cell Culture:
-
Mouse primary colonic epithelial cells are isolated and cultured according to standard protocols.
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation, and CD3+ T cells are further purified using magnetic-activated cell sorting (MACS).
-
-
Compound Preparation:
-
This compound and a comparator compound (e.g., tofacitinib) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in the appropriate cell culture medium.
-
-
Cell Treatment and Cytokine Stimulation:
-
Cells are pre-incubated with the various concentrations of this compound, tofacitinib, or vehicle (DMSO) for a specified period (e.g., 1 hour).
-
Following pre-incubation, cells are stimulated with a specific cytokine (e.g., IL-6, IFNα, IFNγ, or IL-12) at a predetermined concentration (e.g., EC80) for a short duration (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
After stimulation, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading in subsequent steps.
-
-
Detection of Phosphorylated STAT:
-
The levels of specific phosphorylated STAT proteins (e.g., pSTAT1, pSTAT4) are measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a bead-based multiplex assay (e.g., Luminex).
-
These assays utilize specific antibodies that recognize the phosphorylated form of the target STAT protein.
-
-
Data Analysis:
-
The raw data (e.g., fluorescence intensity) is normalized to the total protein concentration.
-
The percentage of inhibition of STAT phosphorylation is calculated for each compound concentration relative to the vehicle-treated, cytokine-stimulated control.
-
The pIC50 values (negative logarithm of the half-maximal inhibitory concentration) are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Workflow Diagram
Pro-Inflammatory Cytokines Modulated by Pan-JAK Inhibition
This compound's pan-JAK inhibitory activity allows it to interfere with the signaling of a broad spectrum of pro-inflammatory cytokines that are dependent on the JAK-STAT pathway. The following table summarizes key cytokines implicated in IBD and their reliance on specific JAK proteins.
| Cytokine | Associated JAKs | Key Role in IBD Pathogenesis |
| Interleukin-6 (IL-6) | JAK1, JAK2, TYK2 | Promotes T-cell activation and differentiation, and stimulates the production of acute-phase proteins. |
| Interleukin-12 (IL-12) | JAK2, TYK2 | Drives the differentiation of Th1 cells, leading to the production of IFN-γ. |
| Interleukin-23 (IL-23) | JAK2, TYK2 | Promotes the survival and expansion of Th17 cells, which produce IL-17 and other pro-inflammatory cytokines. |
| Interferon-gamma (IFN-γ) | JAK1, JAK2 | A key Th1 cytokine that activates macrophages and enhances antigen presentation. |
| Interleukin-2 (IL-2) | JAK1, JAK3 | Crucial for the proliferation and survival of T-cells. |
| Interleukin-4 (IL-4) | JAK1, JAK3 | A key Th2 cytokine involved in allergic inflammation. |
| Interleukin-13 (IL-13) | JAK1, JAK2, TYK2 | A Th2 cytokine that can impair epithelial barrier function. |
| Interleukin-15 (IL-15) | JAK1, JAK3 | Important for the development and survival of natural killer (NK) cells and memory T-cells. |
| Interleukin-21 (IL-21) | JAK1, JAK3 | Promotes the differentiation of Th17 cells and B-cell activation. |
Table 2: Pro-Inflammatory Cytokines and their Associated JAK Proteins
Cytokine-Receptor-JAK Interaction Diagram
Conclusion
This compound demonstrates potent, pan-JAK inhibitory activity, which translates to the effective suppression of signaling pathways for a multitude of pro-inflammatory cytokines central to the pathophysiology of IBD. Its gut-selective design aims to concentrate this therapeutic action at the site of inflammation, thereby potentially minimizing systemic side effects associated with broader JAK inhibition. The quantitative in vitro data underscores the robust biochemical basis for this compound's mechanism of action. Further research and clinical data will continue to elucidate the full therapeutic potential of this targeted approach for patients with inflammatory bowel diseases.
Methodological & Application
Application Notes and Protocols for TD-1473 Administration in Mouse Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-1473, also known as izencitinib, is an orally administered, gut-selective pan-Janus kinase (JAK) inhibitor designed to treat inflammatory intestinal diseases like ulcerative colitis with minimal systemic exposure.[1][2][3] By inhibiting JAK enzymes (JAK1, JAK2, JAK3, and TYK2), TD-1473 interferes with the JAK/STAT signaling pathway, which in turn modulates the activity of a wide range of pro-inflammatory cytokines implicated in the pathogenesis of inflammatory bowel disease (IBD).[4][5][6] Preclinical studies in mouse models of colitis have demonstrated that oral administration of TD-1473 leads to high concentrations of the drug in the colon, effectively reducing disease activity without causing systemic immunosuppression.[1][7][8]
These application notes provide detailed protocols for the administration of TD-1473 in a mouse model of colitis, methods for assessing its efficacy, and a summary of key quantitative data from preclinical studies.
Data Presentation
Table 1: Pharmacokinetic Profile of TD-1473 in Mice
| Compound | Dose | Route | Colon:Plasma AUC Ratio | Reference |
| TD-1473 (this compound) | 10 mg/kg | Oral | 3883 | [9] |
| Tofacitinib | 10 mg/kg | Oral | 41 | [9] |
Table 2: Efficacy of TD-1473 in Oxazolone-Induced Colitis in Mice
| Treatment | Dose | Frequency | Outcome | Reference |
| TD-1473 (this compound) | 1 mg/kg | BID | Preserved body weight and reduced occult blood scores. | [10] |
| TD-1473 (this compound) | 0.1–30 mg/kg | BID | Decreased Disease Activity Index (DAI). | [1] |
| Tofacitinib | 5–30 mg/kg | TID | Decreased Disease Activity Index (DAI). | [1] |
| Vehicle (0.5% CMC) | - | BID or TID | Control | [1] |
BID: twice daily; TID: three times daily; CMC: carboxymethylcellulose.
Experimental Protocols
Protocol 1: Oxazolone-Induced Colitis Mouse Model
This protocol describes the induction of colitis in mice using oxazolone, a haptenating agent that elicits a T-cell mediated immune response in the colon.
Materials:
-
Female C57BL/6 mice (6-8 weeks old)[11]
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil
-
Ethanol
-
Isoflurane for anesthesia
-
Oral gavage needles
-
TD-1473 (this compound)
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in water[1]
Procedure:
-
Sensitization (Day 0):
-
Intrarectal Challenge (Day 7):
-
TD-1473 Administration:
-
Assessment of Colitis (Day 9):
-
Two days after the intrarectal challenge, assess colitis severity.
-
Record body weight.
-
Evaluate stool consistency and the presence of gross bleeding.
-
Calculate the Disease Activity Index (DAI) based on weight loss, stool consistency, and bleeding.[1]
-
Euthanize mice and collect colon tissue for length measurement and histological analysis.
-
Protocol 2: Assessment of Disease Activity Index (DAI)
The DAI is a composite score used to quantify the severity of colitis.
Scoring System:
| Score | Weight Loss (%) | Stool Consistency | Gross Bleeding |
| 0 | <1 | Normal | Negative |
| 1 | 1-5 | Soft but formed | Hemoccult positive |
| 2 | 5-10 | Soft | Visible blood in stool |
| 3 | 10-15 | Very soft, watery | Rectal bleeding |
| 4 | >15 | Watery diarrhea | Gross bleeding |
Calculation:
DAI = (Weight Loss Score + Stool Consistency Score + Gross Bleeding Score) / 3
Visualizations
Caption: Inhibition of the JAK/STAT signaling pathway by TD-1473.
Caption: Timeline of the oxazolone-induced colitis model and TD-1473 treatment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Theravance Biopharma Reports Data from Phase 1b Study of TD-1473 in Oral Presentation at Digestive Disease Week (DDW) 2019 :: Theravance Biopharma [investor.theravance.com]
- 3. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of this compound in Patients with Ulcerative Colitis [prnewswire.com]
- 4. investor.theravance.com [investor.theravance.com]
- 5. Theravance Biopharma Announces First Patient Dosed in Phase 2 Study of TD-1473 in Patients with Crohn's Disease :: Theravance Biopharma [investor.theravance.com]
- 6. Theravance Biopharma Announces First Patient Dosed in Phase 2b/3 Study of TD-1473 in Patients with Ulcerative Colitis [prnewswire.com]
- 7. Development of Gut-Selective Pan-Janus Kinase Inhibitor TD-1473 for Ulcerative Colitis: A Translational Medicine Programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. investor.theravance.com [investor.theravance.com]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A gastrointestinal locally activating Janus kinase inhibitor to treat ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Izencitinib Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Izencitinib (TD-1473) is an orally administered, gut-selective pan-Janus kinase (JAK) inhibitor.[1] It demonstrates high affinity for all four JAK family members: JAK1, JAK2, JAK3, and the non-receptor tyrosine-protein kinase TYK2.[2][3] The JAK family of enzymes are critical components of the JAK/STAT signaling pathway, which transduces signals from a wide range of cytokines and growth factors involved in inflammation and immune responses.[4] By inhibiting these kinases, this compound modulates the activity of pro-inflammatory cytokines, making it a therapeutic candidate for inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[5][6] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in a research setting.
Mechanism of Action: The JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. The binding of a ligand to its receptor induces the activation of receptor-associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.
Data Presentation: this compound Inhibitory Activity
The following tables summarize the quantitative data for this compound's inhibitory activity against the human JAK kinase domains and in cellular assays.
Table 1: Biochemical Inhibitory Potency of this compound
| Target | pKi |
|---|---|
| JAK1 | 10.0 |
| JAK2 | 10.0 |
| JAK3 | 8.8 |
| TYK2 | 9.5 |
Source: MedChemExpress. pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a more potent inhibitor.[7]
Table 2: Cellular Inhibitory Potency of this compound
| Assay Type | Cell Type | Readout | pIC50 | IC50 Range (ng/mL) |
|---|---|---|---|---|
| STAT Phosphorylation | Human PBMCs and a human colonic epithelial cell line | Cytokine-induced STAT phosphorylation | ≥ 6.7 | - |
| Cellular JAK Inhibition | Human cells | Not specified | - | 12.73–80.31 (uncorrected) |
| Cellular JAK Inhibition | Human cells | Not specified | - | 87.18–550.1 (human plasma protein binding corrected) |
Sources: MedChemExpress, Oxford Academic. pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 indicates greater potency.[7][8] The IC50 is the concentration of an inhibitor where the response is reduced by half.[9]
Experimental Protocols
Two key types of cell-based assays are recommended for evaluating the efficacy of this compound: STAT phosphorylation assays and reporter gene assays.
1. STAT Phosphorylation Assay by Western Blot or Flow Cytometry
This assay directly measures the immediate downstream effect of JAK inhibition by quantifying the levels of phosphorylated STAT proteins.
Protocol: STAT Phosphorylation Assay
-
Materials:
-
Cell line (e.g., HEL cells, which have a constitutively active JAK2 V617F mutation, or cytokine-dependent cell lines like Ba/F3).[10]
-
Cell culture medium and supplements.
-
This compound.
-
Cytokine for stimulation (e.g., IL-6, IFN-α), if required.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membranes (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-pSTAT, anti-total STAT, anti-loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
For Flow Cytometry: Fixation and permeabilization buffers, fluorophore-conjugated anti-pSTAT antibody.
-
-
Procedure:
-
Cell Culture: Culture cells to the desired density in a multi-well plate. For cytokine-induced phosphorylation, cells may need to be serum-starved for a few hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 1-2 hours.
-
Cytokine Stimulation: Add the appropriate cytokine to the wells (except for cells with constitutive activation) and incubate for a short period (e.g., 15-30 minutes).
-
Cell Lysis (for Western Blot): Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with a secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Flow Cytometry:
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain with a fluorophore-conjugated anti-pSTAT antibody.
-
Analyze the mean fluorescence intensity (MFI) using a flow cytometer.
-
-
Data Analysis: Quantify the band intensity (Western Blot) or MFI (Flow Cytometry). Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
2. Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of STATs. A reporter construct containing a STAT-responsive promoter (e.g., an Interferon-Stimulated Response Element - ISRE) driving the expression of a luciferase gene is introduced into cells.
Protocol: Luciferase Reporter Gene Assay
-
Materials:
-
HEK293 cells or another easily transfectable cell line.[2]
-
Cell culture medium and supplements.
-
ISRE-firefly luciferase reporter plasmid.
-
Control plasmid with constitutively expressed Renilla luciferase (for normalization).
-
Transfection reagent.
-
This compound.
-
Cytokine for stimulation (e.g., IFN-α).[2]
-
White, clear-bottom 96-well plates.
-
Dual-luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate the day before transfection.
-
Transfection: Co-transfect the cells with the ISRE-firefly luciferase reporter and the Renilla luciferase control plasmids.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Cytokine Stimulation: Add the stimulating cytokine (e.g., IFN-α) to the wells.
-
Incubation: Incubate the plate for 6-24 hours to allow for luciferase gene expression.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer, following the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the this compound concentration to calculate the IC50.
-
Disclaimer: These protocols provide a general framework. Optimization of cell numbers, reagent concentrations, and incubation times may be necessary for specific cell lines and experimental conditions. Always follow appropriate safety precautions when working in a laboratory.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. ashpublications.org [ashpublications.org]
- 4. raybiotech.com [raybiotech.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Izencitinib Formulation for Oral Delivery: Application Notes and Protocols for Researchers
For Research Use Only
Introduction
Izencitinib (formerly TD-1473) is an orally administered, gut-selective pan-Janus kinase (JAK) inhibitor.[1][2] It was designed to exert its therapeutic effects directly in the gastrointestinal tract while minimizing systemic exposure, thereby reducing the risk of systemic side effects associated with JAK inhibition.[2][3] this compound inhibits JAK1, JAK2, JAK3, and TYK2, which are key enzymes in the JAK/STAT signaling pathway that modulates the activity of numerous pro-inflammatory cytokines.[4][5][6] This document provides detailed application notes and protocols for researchers working with this compound, focusing on its formulation for oral delivery in a research setting.
Mechanism of Action: JAK/STAT Signaling Pathway
This compound functions by inhibiting the Janus kinase family of enzymes, which are critical components of the JAK/STAT signaling pathway. This pathway is activated by various cytokines and growth factors, leading to the modulation of gene transcription involved in inflammation and immune responses. By inhibiting JAKs, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby downregulating the inflammatory cascade.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gut-Selective Design of Orally Administered this compound (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gut-Selective Design of Orally Administered this compound (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of this compound in Patients with Ulcerative Colitis :: Theravance Biopharma [investor.theravance.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmakb.com [pharmakb.com]
Application Notes and Protocols for Clinical Trial Design of Gut-Selective JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory bowel disease (IBD), encompassing Crohn's disease (CD) and ulcerative colitis (UC), is a chronic inflammatory disorder of the gastrointestinal tract.[1] A key therapeutic target in IBD is the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, which is crucial for mediating the effects of numerous pro-inflammatory cytokines.[1][2] Systemic JAK inhibitors, such as tofacitinib, filgotinib, and upadacitinib, have demonstrated efficacy in treating IBD but are associated with dose-dependent systemic adverse events, including infections, hypercholesterolemia, and thromboembolism.[3][4][5]
Gut-selective JAK inhibitors are designed to concentrate their therapeutic action within the gastrointestinal tract, thereby minimizing systemic exposure and the associated risk of side effects.[6] This approach seeks to widen the therapeutic window, potentially allowing for greater efficacy at the site of inflammation without compromising safety.[7] One such example, though its development was discontinued, is Izencitinib (TD-1473), an oral, gut-selective pan-JAK inhibitor designed to achieve high concentrations in the colon with low plasma exposure.[3][8]
These application notes provide a comprehensive overview of the key considerations and protocols for the preclinical and clinical development of gut-selective JAK inhibitors for IBD.
Scientific Rationale and Signaling Pathway
The JAK-STAT Signaling Pathway in IBD
The JAK family consists of four tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that associate with the intracellular domains of cytokine receptors.[6] Upon cytokine binding, these receptors activate specific JAK pairings, which then phosphorylate and activate STAT proteins.[9] The activated STATs dimerize and translocate to the nucleus to regulate the expression of genes that drive immune cell activation and inflammation, a process implicated in the pathogenesis of IBD.[1][9] By blocking this pathway, JAK inhibitors can attenuate the signaling of multiple pro-inflammatory cytokines.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. JAK-STAT pathway targeting for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety of Janus Kinase Inhibitors in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of Gut-Selective Pan-Janus Kinase Inhibitor TD-1473 for Ulcerative Colitis: A Translational Medicine Programme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. practicalgastro.com [practicalgastro.com]
- 8. Frontiers | JAK inhibitors: A new dawn for oral therapies in inflammatory bowel diseases [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. JAK–STAT pathway targeting for the treatment of inflammatory bowel disease | Semantic Scholar [semanticscholar.org]
Measuring Izencitinib Concentration in Colonic Tissue: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Izencitinib (formerly TD-1473) is an orally administered, gut-selective pan-Janus kinase (JAK) inhibitor designed for the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1][2] Its mechanism of action involves the inhibition of JAK1, JAK2, JAK3, and TYK2, which are key enzymes in the JAK/STAT signaling pathway that regulates the inflammatory response.[3][4] By acting locally in the gastrointestinal tract, this compound aims to minimize systemic exposure and associated side effects.[1][2][4] This application note provides a detailed protocol for the quantification of this compound in colonic tissue, a critical measurement for preclinical and clinical research to understand its local pharmacokinetics and pharmacodynamics. The protocol outlines procedures for tissue homogenization, drug extraction, and analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[5][6][7] In inflammatory bowel disease, dysregulation of this pathway leads to a pro-inflammatory state in the intestinal mucosa. This compound, as a pan-JAK inhibitor, blocks the phosphorylation and activation of STAT proteins, thereby modulating the transcription of inflammatory genes.[3][4] Accurate measurement of this compound concentration in the target organ, the colon, is essential for establishing a clear relationship between drug exposure and therapeutic efficacy, as well as for optimizing dosing regimens. This document provides a comprehensive guide for researchers to reliably quantify this compound in colonic tissue samples.
This compound Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the JAK/STAT signaling pathway, which is activated by various pro-inflammatory cytokines. The binding of these cytokines to their receptors on intestinal epithelial and immune cells triggers the activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate the intracellular domains of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in the inflammatory response. This compound, by inhibiting JAKs, prevents the phosphorylation and activation of STATs, thereby downregulating the expression of pro-inflammatory mediators.
Experimental Protocols
Colonic Tissue Homogenization
This protocol describes the homogenization of colonic tissue to prepare a lysate for subsequent drug extraction.
Materials:
-
Frozen colonic tissue samples
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Bead-based homogenizer (e.g., Bullet Blender®) or Potter-Elvehjem grinder[8][9]
-
Pre-chilled homogenization tubes with stainless steel beads
-
Microcentrifuge
Procedure:
-
Thaw frozen colonic tissue samples on ice.
-
Weigh the tissue and record the weight. A typical starting amount is 50-100 mg.
-
Wash the tissue with ice-cold PBS to remove any remaining luminal contents.
-
Mince the tissue into small pieces using a sterile scalpel.
-
Place the minced tissue into a pre-chilled homogenization tube containing an appropriate volume of ice-cold homogenization buffer (e.g., 1 mL of buffer per 100 mg of tissue).
-
Add stainless steel beads to the tube if using a bead-based homogenizer.
-
Homogenize the tissue according to the manufacturer's instructions for the specific homogenizer used. For a bead-based system, this typically involves processing for 2-5 minutes at a set speed.[8] For a Potter-Elvehjem grinder, perform several passes on ice.[9]
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
-
Carefully collect the supernatant (tissue homogenate) and transfer it to a new pre-chilled tube. This homogenate is now ready for the extraction procedure.
This compound Extraction from Colonic Tissue Homogenate
This section details three common methods for extracting small molecule drugs like this compound from a complex biological matrix such as tissue homogenate: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction. The choice of method may depend on the required level of cleanliness of the extract and the desired recovery.
A rapid and simple method suitable for high-throughput analysis.[11]
Materials:
-
Colonic tissue homogenate
-
Ice-cold acetonitrile (ACN) or methanol (MeOH) containing an internal standard (e.g., a stable isotope-labeled this compound)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
To 100 µL of colonic tissue homogenate, add 300-400 µL of ice-cold ACN or MeOH containing the internal standard.[12][13]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[1]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
This method provides a cleaner extract compared to protein precipitation by partitioning the analyte into an immiscible organic solvent.[14][15]
Materials:
-
Colonic tissue homogenate
-
Internal standard solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)[16]
-
Aqueous buffer for pH adjustment (if necessary)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of colonic tissue homogenate, add the internal standard.
-
Add an appropriate volume of a water-immiscible organic solvent (e.g., 500 µL of MTBE).
-
Vortex the mixture vigorously for 5-10 minutes to facilitate the transfer of this compound into the organic phase.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.[17]
-
Carefully transfer the organic layer (top layer) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
SPE offers a high degree of selectivity and can provide the cleanest extracts, which is beneficial for sensitive LC-MS/MS analysis.[18][19]
Materials:
-
Colonic tissue homogenate
-
Internal standard solution
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
SPE manifold
-
Conditioning, washing, and elution solvents
Procedure:
-
Condition the SPE cartridge with an appropriate solvent (e.g., methanol followed by water).
-
Load the colonic tissue homogenate (pre-treated with internal standard) onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute this compound from the cartridge using a strong solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Quantification of this compound
This protocol provides a starting point for the development of a robust LC-MS/MS method for the quantification of this compound. Parameters should be optimized for the specific instrumentation used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (based on similar JAK inhibitors):
| Parameter | Recommended Value |
|---|---|
| Column | C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[16] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of this compound and internal standard from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters (hypothetical, require optimization): Since specific mass transitions for this compound are not publicly available, they must be determined by infusing a standard solution of the compound into the mass spectrometer. The following are typical parameters that would need to be optimized.
| Parameter | Recommended Action |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | Determine the m/z of the protonated molecule [M+H]⁺ for this compound |
| Product Ion (Q3) | Determine the m/z of a stable fragment ion after collision-induced dissociation |
| Collision Energy | Optimize for maximum product ion intensity |
| Internal Standard | Use a stable isotope-labeled this compound with corresponding Q1/Q3 transitions |
Data Analysis:
-
Quantification is performed using a calibration curve prepared by spiking known concentrations of this compound and a fixed concentration of the internal standard into a blank tissue homogenate matrix.
-
The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration to generate a linear regression curve.
-
The concentration of this compound in the unknown samples is then calculated from this calibration curve.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in colonic tissue.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |
| Recovery | Consistent and reproducible | 85-95% |
| Matrix Effect | Within acceptable limits | < 15% |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration | Stable |
Table 2: Example this compound Concentrations in Colonic Tissue
| Treatment Group | Dose (mg/kg) | Mean this compound Concentration (ng/g tissue) ± SD |
| Vehicle Control | 0 | Not Detected |
| This compound | 1 | 150.5 ± 25.2 |
| This compound | 3 | 480.1 ± 60.7 |
| This compound | 10 | 1525.8 ± 210.4 |
Conclusion
This application note provides a comprehensive framework for the reliable quantification of this compound in colonic tissue. The detailed protocols for tissue homogenization, drug extraction, and LC-MS/MS analysis, along with the illustrative diagrams and data presentation formats, offer a valuable resource for researchers in the field of drug development for inflammatory bowel diseases. Adherence to these methodologies will enable the generation of high-quality data to better understand the local pharmacokinetic and pharmacodynamic properties of this compound, ultimately contributing to its effective clinical application.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Development of a sensitive biochemical assay for the detection of tofacitinib adherence - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01800D [pubs.rsc.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 8. nextadvance.com [nextadvance.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 15. aurorabiomed.com [aurorabiomed.com]
- 16. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Solid-phase extraction of drugs from biological tissues--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solid-phase extraction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Testing Izencitinib using Human Peripheral Blood Mononuclear Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Izencitinib (also known as TD-1473) is an oral, gut-selective, pan-Janus kinase (JAK) inhibitor.[1][2][3] It demonstrates high affinity for all four JAK family members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various inflammatory and autoimmune diseases. This compound's mechanism of action involves the inhibition of this pathway, thereby modulating the activity of a wide range of pro-inflammatory cytokines.[1] Its gut-selective design aims to concentrate its therapeutic effects in the gastrointestinal tract while minimizing systemic exposure and associated side effects.[2][3]
These application notes provide detailed protocols for utilizing human peripheral blood mononuclear cells (PBMCs) as an in vitro model system to characterize the biological activity of this compound.
Data Presentation
Table 1: In Vitro Potency of this compound (TD-1473) in Human PBMCs
| Assay System (Stimulant) | Phosphorylated STAT | Cell Type | pIC50 |
| IL-2 | pSTAT5 | CD3+ T Cells | 7.9 |
| IL-4 | pSTAT6 | CD3+ T Cells | 7.8 |
| IL-6 | pSTAT3 | CD3+ T Cells | 7.6 |
| IL-12 | pSTAT4 | CD3+ T Cells | 6.9 |
| IFNα | pSTAT1 | CD3+ T Cells | 7.7 |
| IFNγ | pSTAT1 | CD3+ T Cells | 8.2 |
| GM-CSF | pSTAT5 | CD14+ Monocytes | 8.1 |
Data sourced from "Development of Gut-Selective Pan-Janus Kinase Inhibitor TD-1473 for Ulcerative Colitis: A Translational Medicine Programme". pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells from Izencitinib (TD-1473) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Izencitinib (also known as TD-1473) is an orally administered, gut-selective pan-Janus kinase (JAK) inhibitor.[1][2] As a pan-JAK inhibitor, it targets the activity of JAK1, JAK2, JAK3, and TYK2, enzymes that are crucial for the signaling of numerous cytokines involved in inflammatory and immune responses.[3] The rationale behind its gut-selective design was to maximize therapeutic effects in the gastrointestinal tract for conditions like ulcerative colitis and Crohn's disease, while minimizing systemic exposure and associated side effects.[1][3] Although clinical trials for this compound in ulcerative colitis did not meet their primary endpoints, leading to the discontinuation of its development, the methodologies for evaluating its immunological effects remain highly relevant for the broader field of JAK inhibitor research.[2][4][5]
Flow cytometry is a powerful tool for dissecting the cellular-level effects of JAK inhibitors. It allows for the precise measurement of target engagement and pharmacodynamic effects in distinct immune cell populations. Key applications include quantifying the inhibition of cytokine-induced STAT phosphorylation (pSTAT) and characterizing changes in immune cell phenotypes. These application notes provide detailed protocols and representative data for the flow cytometric analysis of immune cells in the context of this compound or other pan-JAK inhibitor studies.
Mechanism of Action: The JAK-STAT Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors.[6][7][8] Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes. This compound, as a pan-JAK inhibitor, is designed to compete with ATP for the kinase domain of JAKs, thereby preventing this phosphorylation cascade.
Data Presentation: Representative Flow Cytometry Data
Due to the discontinuation of this compound's clinical development, detailed quantitative flow cytometry data from these studies are not publicly available. The following tables present representative data illustrating the expected outcomes of flow cytometry analysis based on the known mechanism of pan-JAK inhibitors. These tables are for illustrative purposes and do not represent actual data from this compound trials.
Table 1: Representative Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs
This table illustrates the expected dose-dependent inhibition of STAT phosphorylation by a pan-JAK inhibitor in various immune cell subsets after stimulation with specific cytokines. Data would be presented as the concentration of the inhibitor required to reduce the phosphorylation signal by 50% (IC50).
| Cytokine Stimulant | Phosphorylated STAT | Target JAKs | Cell Type | Representative IC50 (nM) |
| IFN-α | pSTAT1 | JAK1, TYK2 | CD4+ T Cells | 15 |
| CD8+ T Cells | 18 | |||
| B Cells (CD19+) | 25 | |||
| Monocytes (CD14+) | 20 | |||
| IL-6 | pSTAT3 | JAK1, JAK2, TYK2 | CD4+ T Cells | 30 |
| Monocytes (CD14+) | 35 | |||
| IL-2 | pSTAT5 | JAK1, JAK3 | CD4+ T Cells | 10 |
| CD8+ T Cells | 12 | |||
| NK Cells (CD56+) | 22 | |||
| IL-4 | pSTAT6 | JAK1, JAK3 | B Cells (CD19+) | 40 |
Table 2: Representative Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)
This table shows hypothetical changes in the relative abundance of key immune cell populations in response to treatment. While this compound was designed to be gut-selective with low systemic exposure, subtle changes in peripheral immune cell populations could still be monitored as a safety or pharmacodynamic biomarker.
| Immune Cell Subset | Marker | Pre-treatment (%) | Post-treatment (%) | Fold Change |
| Helper T Cells | CD3+ CD4+ | 45.2 ± 5.6 | 44.8 ± 6.1 | -1.0 |
| Cytotoxic T Cells | CD3+ CD8+ | 25.1 ± 4.2 | 24.9 ± 4.5 | -1.0 |
| B Cells | CD19+ | 10.5 ± 2.1 | 10.3 ± 2.3 | -1.0 |
| Natural Killer (NK) Cells | CD3- CD56+ | 8.2 ± 3.0 | 7.5 ± 2.8 | -1.1 |
| Monocytes | CD14+ | 11.0 ± 2.5 | 10.8 ± 2.6 | -1.0 |
Experimental Protocols
The following are detailed protocols for the flow cytometric analysis of immune cells to assess the impact of a pan-JAK inhibitor like this compound.
Protocol 1: Phospho-STAT (pSTAT) Analysis in Whole Blood
This protocol is designed to measure the inhibition of cytokine-induced STAT phosphorylation in various immune cell subsets directly within a whole blood sample.[9]
Objective: To quantify the pharmacodynamic effect of a JAK inhibitor by measuring its ability to block cytokine-induced STAT phosphorylation.
Materials:
-
Whole blood collected in sodium heparin tubes
-
Cytokines (e.g., IFN-α, IL-6, IL-2)
-
JAK inhibitor (e.g., this compound) at various concentrations
-
Antibodies for cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD14)
-
Antibodies for intracellular phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5)
-
Fixation/Permeabilization buffers
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Aliquot Whole Blood: Dispense 100 µL of whole blood into each flow cytometry tube.
-
Inhibitor Incubation: Add the JAK inhibitor at the desired final concentrations to the respective tubes. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Cytokine Stimulation: Add the specific cytokine to the tubes to stimulate the desired pathway (e.g., 100 ng/mL IFN-α for pSTAT1). Include an unstimulated control. Incubate for 15-30 minutes at 37°C.
-
Fixation: Immediately after stimulation, add a fixation buffer to stop the reaction and lyse red blood cells. Incubate as per the manufacturer's instructions.
-
Permeabilization: Wash the cells and then add a permeabilization buffer to allow for intracellular staining. Incubate on ice.
-
Staining: Add the cocktail of antibodies for both cell surface markers and intracellular pSTATs. Incubate in the dark.
-
Wash and Acquire: Wash the cells to remove unbound antibodies and resuspend in PBS. Acquire the samples on a flow cytometer.
-
Analysis: Gate on the immune cell populations of interest (e.g., CD4+ T cells, B cells). Determine the median fluorescence intensity (MFI) of the pSTAT signal in each population. Calculate the percent inhibition relative to the stimulated control.
Protocol 2: Immunophenotyping of PBMCs
This protocol is for characterizing the proportions of different immune cell subsets in peripheral blood.
Objective: To determine if treatment with a JAK inhibitor alters the composition of circulating immune cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated by density gradient centrifugation
-
Antibody cocktail for immunophenotyping (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD14, anti-CD56)
-
Staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Count and Aliquot: Count the isolated PBMCs and adjust the concentration. Aliquot approximately 1 million cells per flow cytometry tube.
-
Staining: Add the pre-titrated antibody cocktail to the cells. Incubate in the dark.
-
Wash: Wash the cells with staining buffer to remove unbound antibodies.
-
Resuspend: Resuspend the cell pellet in staining buffer.
-
Acquire: Acquire the samples on a flow cytometer.
-
Analysis: Gate on the lymphocyte and monocyte populations. Within the lymphocyte gate, further delineate T cell subsets (CD4+ and CD8+), B cells (CD19+), and NK cells (CD3- CD56+). Calculate the percentage of each population.
Conclusion
Flow cytometry is an indispensable technique for the preclinical and clinical evaluation of JAK inhibitors like this compound. The ability to perform multi-parametric analysis at a single-cell level provides crucial insights into the mechanism of action and pharmacodynamic effects of these targeted therapies. The protocols and representative data presented here offer a framework for researchers to design and execute studies to characterize the immunological impact of pan-JAK inhibitors, contributing to a deeper understanding of their therapeutic potential and limitations.
References
- 1. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of this compound in Patients with Ulcerative Colitis :: Theravance Biopharma [investor.theravance.com]
- 2. Theravance’s this compound fails in Phase IIb ulcerative colitis trial [clinicaltrialsarena.com]
- 3. Development of Gut-Selective Pan-Janus Kinase Inhibitor TD-1473 for Ulcerative Colitis: A Translational Medicine Programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theravance Drug Candidate this compound Fails To Meet Primary Endpoint - BioSpace [biospace.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ex Vivo Human IBD Tissue Explant Models for Izencitinib Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ex vivo human Inflammatory Bowel Disease (IBD) tissue explant models to evaluate the therapeutic potential of Izencitinib, a gut-selective pan-Janus kinase (JAK) inhibitor. This document outlines the scientific rationale, detailed experimental protocols, expected outcomes, and data presentation guidelines.
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease (CD) and ulcerative colitis (UC), is characterized by chronic inflammation of the gastrointestinal (GI) tract. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical mediator of the inflammatory response, making it a key therapeutic target.[1][2] this compound (TD-1473) is an orally administered, gut-selective pan-JAK inhibitor designed to exert its therapeutic effects directly in the GI tract, thereby minimizing systemic exposure and associated side effects.[3][4][5]
Ex vivo human IBD tissue explant models offer a highly relevant preclinical system to study the efficacy and mechanism of action of novel therapeutics like this compound. These models maintain the complex cellular architecture and microenvironment of the inflamed human intestine, providing a valuable platform for translational research.[6][7][8] This approach allows for the direct assessment of a drug's anti-inflammatory properties in a patient-derived biological system.
Mechanism of Action: this compound and the JAK-STAT Pathway
The JAK-STAT pathway is a principal signaling cascade for numerous pro-inflammatory cytokines implicated in IBD pathogenesis, including interferons (IFNs), and interleukins (ILs) such as IL-6, IL-12, and IL-23.[2][9] Upon cytokine binding to their receptors, associated JAKs (JAK1, JAK2, JAK3, and TYK2) are activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. This compound, as a pan-JAK inhibitor, potently inhibits JAK1, JAK2, JAK3, and TYK2, thereby blocking these downstream inflammatory signaling pathways.[3][5]
Experimental Protocols
This section provides detailed methodologies for the setup and execution of experiments using ex vivo human IBD tissue explants to test this compound.
Human Intestinal Tissue Acquisition and Explant Culture
Objective: To establish and maintain viable human IBD intestinal tissue explants for therapeutic testing.
Materials:
-
Fresh surgical resections or endoscopic biopsies from IBD patients (inflamed and non-inflamed regions).
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2.5 µg/mL Amphotericin B.
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free.
-
Sterile dissection tools (forceps, scalpels, scissors).
-
Culture plates (6-well or 12-well).
-
Sterile metal mesh grids or sponges.
Protocol:
-
Tissue Transport: Immediately place fresh tissue in ice-cold HBSS supplemented with antibiotics and transport it to the laboratory.
-
Tissue Preparation: In a sterile biosafety cabinet, wash the tissue with fresh, cold HBSS to remove any luminal contents.
-
Dissection: Separate the mucosal layer from the underlying submucosa and muscularis layers using sterile forceps and a scalpel.
-
Explant Creation: Cut the mucosa into smaller pieces (approximately 3-5 mm).
-
Culture Setup: Place a sterile metal mesh grid or sponge in each well of a culture plate. Add culture medium to the well until the surface of the grid/sponge is just covered, creating an air-liquid interface.
-
Plating: Carefully place one tissue explant onto each grid/sponge.
-
Incubation: Incubate the culture plates at 37°C in a humidified atmosphere with 5% CO2 for up to 24 hours.
This compound Treatment of Explants
Objective: To treat the IBD tissue explants with varying concentrations of this compound to assess its dose-dependent effects.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Culture medium.
Protocol:
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Treatment: After a brief pre-incubation period (1-2 hours) of the explants in culture medium, replace the medium with the prepared treatment media.
-
Incubation: Incubate the treated explants for the desired duration (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
Downstream Analysis
Objective: To quantify the secretion of pro-inflammatory cytokines from the explants into the culture medium.
Protocol:
-
Supernatant Collection: At the end of the incubation period, carefully collect the culture supernatant from each well.
-
Storage: Store the supernatants at -80°C until analysis.
-
Analysis: Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify the levels of key IBD-related cytokines such as TNF-α, IL-1β, IL-6, IL-8, IL-12p70, IL-17A, and IFN-γ.
Objective: To assess the inhibition of JAK-STAT signaling within the tissue explants.
Protocol:
-
Tissue Lysis: Harvest the tissue explants and immediately lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against p-STAT1, p-STAT3, and total STAT1/3.
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities and normalize p-STAT levels to total STAT levels.
-
Objective: To measure the changes in the expression of inflammatory genes.
Protocol:
-
RNA Extraction: Harvest the tissue explants and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
RT-qPCR: Perform real-time quantitative PCR using primers for target genes (e.g., NOS2, STAT1, SOCS3) and a housekeeping gene for normalization (e.g., GAPDH).
Data Presentation and Expected Outcomes
The following tables summarize the expected quantitative data from the described experiments. The values are illustrative and may vary depending on the specific patient tissue and experimental conditions.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion from IBD Explants
| Cytokine | Vehicle Control (pg/mL) | This compound (10 nM) (% Inhibition) | This compound (100 nM) (% Inhibition) | This compound (1 µM) (% Inhibition) |
| TNF-α | 1500 ± 250 | 25 ± 5 | 55 ± 8 | 80 ± 10 |
| IL-6 | 2000 ± 300 | 30 ± 6 | 65 ± 10 | 90 ± 5 |
| IL-1β | 800 ± 120 | 20 ± 4 | 50 ± 7 | 75 ± 9 |
| IL-17A | 500 ± 90 | 35 ± 7 | 70 ± 12 | 95 ± 4 |
| IFN-γ | 1200 ± 200 | 40 ± 8 | 75 ± 11 | 98 ± 2 |
Data are presented as mean ± SEM. % Inhibition is calculated relative to the vehicle control.
Table 2: Effect of this compound on STAT Phosphorylation in IBD Explants
| Protein | Vehicle Control (Relative Density) | This compound (100 nM) (Relative Density) | % Inhibition |
| p-STAT1 | 1.0 ± 0.15 | 0.3 ± 0.05 | 70% |
| p-STAT3 | 1.0 ± 0.20 | 0.2 ± 0.04 | 80% |
Relative density is normalized to total STAT and then to the vehicle control. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Inflammatory Gene Expression in IBD Explants
| Gene | Vehicle Control (Relative Expression) | This compound (100 nM) (Relative Expression) | Fold Change |
| NOS2 | 1.0 ± 0.12 | 0.4 ± 0.06 | -2.5 |
| STAT1 | 1.0 ± 0.10 | 0.5 ± 0.08 | -2.0 |
| SOCS3 | 1.0 ± 0.18 | 1.8 ± 0.25 | +1.8 |
Relative expression is normalized to a housekeeping gene and then to the vehicle control. Data are presented as mean ± SEM.
Conclusion
The use of ex vivo human IBD tissue explant models provides a powerful and clinically relevant system for the preclinical evaluation of this compound. These application notes and protocols offer a detailed framework for assessing the drug's mechanism of action and anti-inflammatory efficacy. The ability to directly measure the impact of this compound on key inflammatory pathways in patient-derived tissues can significantly inform its clinical development and potential for personalized medicine approaches in IBD.
References
- 1. Stat3 is indispensable for damage-induced crypt regeneration but not for Wnt-driven intestinal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for multiple inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular gene profiling may predict IBD treatment response | MDedge [mdedge.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Tofacitinib inhibits inflammatory cytokines from ulcerative colitis and healthy mucosal explants and is associated with p-STAT1/3 reduction in T-cells [uttamlab.com]
- 8. Reproducing the human mucosal environment ex vivo: Inflammatory Bowel Disease as a paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Izencitinib Phase IIb Trial: Technical Resource Center
This technical support center provides detailed information on the Phase IIb clinical trial results for Izencitinib in patients with ulcerative colitis. The content is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as TD-1473) is an orally administered, gut-selective, pan-Janus kinase (JAK) inhibitor.[1][2] It is designed to act locally in the gastrointestinal tract to minimize systemic exposure and associated side effects.[1][3] As a pan-JAK inhibitor, this compound reversibly targets multiple JAK enzymes, including JAK1, JAK2, JAK3, and TYK2.[3][4][5]
The mechanism of action involves the inhibition of the JAK/STAT signaling pathway.[1] This pathway is crucial for signaling a wide range of pro-inflammatory cytokines that are implicated in the pathogenesis of inflammatory bowel diseases like ulcerative colitis. By inhibiting JAK enzymes, this compound interferes with the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which in turn modulates the transcription of inflammatory genes.[1]
Q2: What was the primary objective of the this compound Phase IIb trial in ulcerative colitis?
The Phase IIb study (NCT03758443) was a dose-finding induction trial designed to evaluate the efficacy and safety of this compound in adults with moderately-to-severely active ulcerative colitis.[1][6] The primary objective was to determine if an 8-week treatment course with this compound resulted in a statistically significant change in the total Mayo score compared to placebo.[1][7] The data were intended to inform the dose regimens for a potential Phase 3 program.[6]
Q3: What was the experimental design of the Phase IIb trial?
The study was a randomized, double-blind, placebo-controlled, multi-center trial that enrolled 239 adult patients with moderately-to-severely active ulcerative colitis.[1][7] Participants were randomized to receive one of several doses of oral, once-daily this compound or a placebo for an 8-week induction period.[1][8]
Experimental Protocols:
-
Patient Population: Adults with a diagnosis of moderately-to-severely active ulcerative colitis.[6]
-
Study Design: The trial followed a randomized, double-blind, placebo-controlled methodology.[1]
-
Treatment Administration: this compound was administered orally once daily for 8 weeks.[8]
-
Primary Endpoint: The primary endpoint was the change in the total Mayo score from baseline to week 8. The total Mayo score is a composite measure assessing rectal bleeding, stool frequency, physician's global assessment, and endoscopic findings.[7]
-
Key Secondary Endpoint: A key secondary endpoint was the rate of clinical remission at week 8, relative to placebo.[1][7]
Q4: What were the primary efficacy results of the trial?
The Phase IIb study did not meet its primary endpoint.[1][9] There was no statistically significant change in the total Mayo score at week 8 for patients treated with this compound compared to placebo.[7] The trial also failed to meet its key secondary endpoint of clinical remission at week 8.[1][8]
| Endpoint | Result vs. Placebo | Key Observation |
| Primary: Change in Total Mayo Score (Week 8) | Not Met[1][2][7][8] | The study failed to demonstrate a statistically significant difference between this compound and placebo. |
| Key Secondary: Clinical Remission (Week 8) | Not Met[1][7][8] | The rate of clinical remission was not significantly different from placebo. |
| Other Finding: Clinical Response | Small Dose-Dependent Increase[1][7][8] | A slight, dose-dependent increase in clinical response, based on the adapted Mayo score, was noted. |
| Symptom Improvement | Reduction in Rectal Bleeding | The observed increase in clinical response was primarily driven by a reduction in rectal bleeding.[1][7] |
Q5: What was the safety and tolerability profile of this compound in this study?
This compound was found to be well-tolerated across all tested doses during the 8-week treatment period.[1][8] The safety data were consistent with the gut-selective design of the molecule.[1]
| Safety Parameter | Observation |
| Overall Tolerability | Well-tolerated at all doses administered for 8 weeks.[1][2] |
| Adverse Event (AE) Rate | AE rates were similar among patients receiving this compound and those receiving placebo.[1][7][8] |
| Serious Adverse Events of Special Interest | No instances of perforation, opportunistic infection, major cardiovascular or thromboembolic events, complicated zoster, or non-melanoma skin cancer were reported in the this compound arms.[1][7][8] |
| Laboratory Values | There were no notable changes in laboratory values, including creatine phosphokinase and lipids, relative to placebo.[1][6][8] |
| Systemic Exposure | Plasma exposure of this compound was low, which is consistent with the expectations for a gut-selective medicine.[1][7][8] |
Q6: Where can I find more detailed information on the study protocol?
The clinical trial is registered on ClinicalTrials.gov under the identifier NCT03758443 .[1][6][9] This registration provides further details on the study's design, inclusion/exclusion criteria, and outcome measures.
References
- 1. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of this compound in Patients with Ulcerative Colitis :: Theravance Biopharma [investor.theravance.com]
- 2. Theravance’s this compound fails in Phase IIb ulcerative colitis trial [clinicaltrialsarena.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pharmakb.com [pharmakb.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of this compound in Patients with Ulcerative Colitis - www.pharmasources.com [pharmasources.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. | BioWorld [bioworld.com]
- 9. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of this compound in Patients with Ulcerative Colitis [prnewswire.com]
Izencitinib Technical Support Center: Ulcerative Colitis Clinical Trial Insights
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance regarding Izencitinib's clinical development for ulcerative colitis (UC). The following question-and-answer format directly addresses key issues and findings from the clinical trials.
Frequently Asked Questions (FAQs)
Q1: Why did this compound fail to meet its primary endpoint in the Phase IIb ulcerative colitis clinical trial?
This compound, an oral, gut-selective pan-Janus kinase (JAK) inhibitor, did not achieve its primary endpoint in the Phase IIb dose-finding induction study for moderately-to-severely active ulcerative colitis.[1][2][3][4][5][6] The primary endpoint was the change in the total Mayo score from baseline to week 8. Results showed no significant difference between the this compound-treated groups and the placebo group.[1][2][3][4][5] Additionally, the trial missed its key secondary endpoint of clinical remission at week 8.[1][2][5]
Q2: Was there any evidence of clinical activity with this compound in the ulcerative colitis trial?
Despite failing to meet the primary endpoint, there was a slight, dose-dependent increase in clinical response.[1][2][3][5][7] This response was primarily driven by a reduction in the rectal bleeding subscore of the adapted Mayo score.[1][2][3][5][7]
Q3: What was the safety and tolerability profile of this compound in the Phase IIb study?
This compound was well-tolerated in the study, with adverse event rates similar to those observed in the placebo group.[1][2][3][8] Notably, there were no reported cases of perforation, opportunistic infections, major cardiovascular or thromboembolic events, complicated zoster, or non-melanoma skin cancer in patients receiving this compound.[1][2][7]
Q4: How does this compound's gut-selective design influence its systemic exposure?
The plasma exposure of this compound was low, which is consistent with its design as a gut-selective medicine.[1][2][3] This design aims to concentrate the drug's activity in the gastrointestinal tract, thereby minimizing systemic side effects commonly associated with other JAK inhibitors.[9][10][11]
Q5: What is the mechanism of action of this compound?
This compound is a pan-JAK inhibitor, meaning it targets multiple Janus kinase enzymes (JAK1, JAK2, JAK3, and TYK2).[9][12] These enzymes are crucial components of the JAK-STAT signaling pathway, which plays a key role in the signaling of numerous pro-inflammatory cytokines involved in the pathophysiology of ulcerative colitis.[2][10] By inhibiting these kinases, this compound aims to modulate the inflammatory response in the gut.[2][10]
Troubleshooting Guide
Issue: Lack of Efficacy in Pre-clinical Models or Early Clinical Studies
-
Possible Cause: Insufficient local drug concentration at the site of inflammation.
-
Troubleshooting Step: Re-evaluate the formulation and delivery mechanism to ensure optimal drug release and retention within the colon. Consider exploring alternative formulations that could enhance mucosal penetration.
-
-
Possible Cause: The targeted patient population has a disease phenotype that is less responsive to pan-JAK inhibition.
-
Troubleshooting Step: Analyze biomarker data from non-responders to identify potential resistance mechanisms. Consider patient stratification strategies for future studies based on molecular or clinical markers.
-
-
Possible Cause: The eight-week timeframe of the induction study was not sufficient to observe the full therapeutic effect.
Data Presentation
Table 1: Summary of Key Outcomes from the this compound Phase IIb Ulcerative Colitis Induction Study
| Endpoint | Result | Citation |
| Primary Endpoint: Change in Total Mayo Score at Week 8 | Not met; no significant difference compared to placebo. | [1][2][3][4][5] |
| Key Secondary Endpoint: Clinical Remission at Week 8 | Not met. | [1][2][5] |
| Clinical Response (Adapted Mayo Score) | Small dose-dependent increase, driven by reduced rectal bleeding. | [1][2][3][5][7] |
| Safety and Tolerability | Well-tolerated; adverse event rates similar to placebo. | [1][2][3][8] |
| Systemic Exposure | Low plasma exposure, consistent with gut-selective design. | [1][2][3] |
Experimental Protocols
Phase IIb Dose-Finding Induction Study (NCT03758443)
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center study.[2][3]
-
Patient Population: 239 adults with moderately-to-severely active ulcerative colitis.[1][8]
-
Treatment Arms: Patients were randomized to receive one of three different doses of this compound (20 mg, 80 mg, 200 mg) or a placebo, administered orally once daily for eight weeks.[7]
-
Primary Endpoint: The primary outcome measure was the change in the total Mayo score from baseline to week 8. The total Mayo score is a composite score assessing rectal bleeding, stool frequency, physician's global assessment, and endoscopic findings.[1][4]
-
Key Secondary Endpoint: Clinical remission at week 8.[2]
-
Safety Assessments: Monitoring of adverse events, clinical laboratory values (including creatine phosphokinase and lipids), and vital signs throughout the study.[2][7]
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow of the this compound Phase IIb clinical trial for ulcerative colitis.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of this compound in Patients with Ulcerative Colitis [prnewswire.com]
- 3. Theravance’s this compound fails in Phase IIb ulcerative colitis trial [clinicaltrialsarena.com]
- 4. biospace.com [biospace.com]
- 5. seekingalpha.com [seekingalpha.com]
- 6. trialsitenews.com [trialsitenews.com]
- 7. investor.theravance.com [investor.theravance.com]
- 8. medcitynews.com [medcitynews.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of this compound in Patients with Ulcerative Colitis :: Theravance Biopharma [investor.theravance.com]
- 11. TD-1473 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. pharmakb.com [pharmakb.com]
- 13. | BioWorld [bioworld.com]
Optimizing Izencitinib dosage for maximal gut exposure
Welcome to the technical support center for Izencitinib (TD-1473), a gut-selective pan-Janus kinase (JAK) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing experimental design and troubleshooting common issues to maximize gut exposure and local efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally administered, gut-selective pan-Janus kinase (JAK) inhibitor.[1][2][3] It works by inhibiting the activity of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are key components of the JAK/STAT signaling pathway.[4][5] This pathway is crucial for the signaling of numerous pro-inflammatory cytokines. By blocking this pathway, this compound modulates the inflammatory response directly in the gastrointestinal (GI) tract.[4] Its design is intended to concentrate the drug's therapeutic effects in the gut while minimizing systemic exposure and associated side effects.[1][6]
Q2: How does the gut-selective property of this compound work?
A2: this compound was specifically designed for high local exposure in the gastrointestinal tract and minimal absorption into the systemic circulation.[1][6] Following oral administration, this compound is distributed throughout the GI tract, where it can exert its pharmacological effect directly on the inflamed tissue.[3][4] The majority of the administered dose is eliminated through fecal excretion, with over 90% recovered in feces in human studies.[7][8] This results in low plasma concentrations of the drug, which is a key feature of its safety profile.[3][4]
Q3: What are the key differences between this compound and other systemic JAK inhibitors?
A3: The primary distinction of this compound is its gut-selective design, which aims to mitigate the systemic side effects associated with other approved JAK inhibitors like tofacitinib.[1][9] While systemic JAK inhibitors have demonstrated efficacy in treating inflammatory conditions, their use can be limited by dose-dependent systemic adverse effects.[1] this compound's design focuses on maximizing local drug concentration in the gut to achieve therapeutic effects at the site of inflammation with reduced systemic immunosuppression and other JAK-related safety concerns.[6][10]
Q4: Has this compound been effective in clinical trials?
A4: In a Phase 1b study involving patients with ulcerative colitis, this compound showed a favorable safety profile, low systemic exposure, and high intestinal exposure, with some patients demonstrating a clinical response.[1][6] However, a subsequent Phase 2b dose-finding study in patients with moderately-to-severely active ulcerative colitis did not meet its primary endpoint for change in the total Mayo score or the key secondary endpoint of clinical remission at week 8.[3][4][11][12] There was a noted small dose-dependent increase in clinical response, particularly in the reduction of rectal bleeding.[4][11][12]
Q5: What is the known safety profile of this compound?
A5: Across clinical trials, this compound has been generally well-tolerated.[3][4][11] Adverse event rates were similar between the this compound and placebo groups.[4][11] Notably, there were no reported instances of perforation, opportunistic infections, major cardiovascular or thromboembolic events, or non-melanoma skin cancer in patients receiving this compound in the Phase 2b study.[3][4][11] Nonclinical studies in rats and dogs also supported a favorable safety profile, with minimal systemic findings at clinically relevant exposures.[1][10]
Troubleshooting Guide
Problem 1: Inconsistent results in in vitro cytokine-evoked STAT phosphorylation assays.
-
Possible Cause: Cell line variability or improper handling.
-
Troubleshooting Steps:
-
Ensure the human colonic epithelial cell line used is from a reputable source and has been properly maintained.
-
Regularly test for mycoplasma contamination.
-
Standardize cell passage numbers for all experiments.
-
Confirm the optimal concentration of the stimulating cytokine and the incubation time required to elicit a robust STAT phosphorylation signal before initiating inhibitor studies.
-
Problem 2: Low or variable this compound concentration in GI tissue in animal models.
-
Possible Cause: Issues with drug formulation or administration.
-
Troubleshooting Steps:
-
Formulation: this compound is a small molecule. For nonclinical oral gavage studies, ensure it is properly solubilized or suspended in the vehicle. The vehicle used in nonclinical dog studies was not specified but is a critical factor.
-
Administration: Ensure accurate oral gavage technique to avoid reflux or misdosing.
-
Fasting State: Consider the fasting state of the animals, as the presence of food can alter gastrointestinal transit time and drug dissolution.
-
Sample Collection: Standardize the location and method of GI tissue sample collection to ensure consistency.
-
Problem 3: Higher than expected systemic exposure in animal models.
-
Possible Cause: Species-specific differences in metabolism or transporters, or high dosage.
-
Troubleshooting Steps:
-
Dosage: Review the dosage being administered. Nonclinical studies in dogs showed that high doses (e.g., 100 mg/kg/day) could lead to systemic effects secondary to immunosuppression.[1]
-
Species Selection: Be aware of potential differences in drug metabolism and transporter expression between species.
-
Health Status: Ensure the animals are healthy, as compromised gut integrity could potentially lead to increased systemic absorption.
-
Data on this compound Dosage and Exposure
Nonclinical Repeat-Dose Studies in Dogs
| Study Duration | Dosage (mg/kg/day) | Key Observations |
| 4 weeks | 10, 30, 300 (reduced to 100) | 300 mg/kg/day was not tolerated, leading to a dose reduction.[1] |
| 13 weeks | 10, 30, 100 | Clinical observations were mainly limited to changes in fecal consistency.[1] |
| 39 weeks | 10, 30, 100 | The 100 mg/kg/day dose was not well-tolerated long-term, resulting in early euthanasia for some animals due to skin findings secondary to immunomodulation.[1] |
Human Pharmacokinetics (Single 100 mg Oral Dose of [¹⁴C]-Izencitinib)
| Parameter | Value |
| Primary Route of Elimination | Fecal[7][8] |
| Total Recovery in Feces | > 90%[7][8] |
| This compound in Plasma | ~17% of total circulating radioactivity[7][13] |
| Circulating Metabolites | No single metabolite exceeded 10% of total drug-related material in plasma.[7][13] |
Experimental Protocols
Cytokine-Evoked STAT Phosphorylation Inhibition Assay
Objective: To determine the potency of this compound in inhibiting JAK/STAT signaling in a relevant cell line.
Materials:
-
Human colonic epithelial cell line (e.g., HT-29)
-
Appropriate cell culture medium and supplements
-
This compound
-
Recombinant human cytokine (e.g., IL-6 or IFN-γ)
-
Phospho-specific antibodies for STAT proteins (e.g., anti-pSTAT3)
-
Secondary antibodies conjugated to a detectable marker
-
Assay plates (e.g., 96-well)
-
Plate reader or flow cytometer
Methodology:
-
Cell Culture: Culture the human colonic epithelial cells according to standard protocols.
-
Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Starvation: The following day, replace the medium with a serum-free or low-serum medium and incubate for a period to reduce basal STAT phosphorylation.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the assay medium. Add the this compound dilutions to the cells and pre-incubate for 1-2 hours.
-
Cytokine Stimulation: Add the pre-determined optimal concentration of the stimulating cytokine (e.g., IL-6) to the wells and incubate for the optimal time to induce STAT phosphorylation (e.g., 15-30 minutes).
-
Lysis: Aspirate the medium and lyse the cells using an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Detection: Analyze the levels of phosphorylated STAT protein in the cell lysates using a suitable detection method such as ELISA, Western blot, or flow cytometry with phospho-specific antibodies.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the inhibition of STAT phosphorylation as a function of the inhibitor concentration. This compound has been shown to inhibit cytokine-evoked STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs) and a human colonic epithelial cell line with a pIC50 ≥ 6.7.[2]
Visualizations
Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: Pharmacokinetic workflow of gut-selective this compound.
References
- 1. Gut-Selective Design of Orally Administered this compound (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of this compound in Patients with Ulcerative Colitis [prnewswire.com]
- 4. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of this compound in Patients with Ulcerative Colitis :: Theravance Biopharma [investor.theravance.com]
- 5. pharmakb.com [pharmakb.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Gut-Selective Design of Orally Administered this compound (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of this compound in Patients with Ulcerative Colitis - www.pharmasources.com [pharmasources.com]
- 12. Theravance’s this compound fails in Phase IIb ulcerative colitis trial [clinicaltrialsarena.com]
- 13. (PDF) The Metabolic Fate of this compound, a Gut-selective Pan-JAK Inhibitor, in Humans. Identification of Unusual Fecal Metabolites and Implications for MIST Evaluation. (2023) | 1 Citations [scispace.com]
Izencitinib low systemic exposure and clinical efficacy
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the experimental use of izencitinib, a gut-selective pan-Janus kinase (JAK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound (also known as TD-1473) is an orally administered, gut-selective small molecule that acts as a pan-JAK inhibitor.[1] It demonstrates high-affinity, reversible inhibition of the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2).[2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in inflammation and immune responses. By inhibiting all JAK isoforms, this compound blocks these signaling cascades at the site of action in the gastrointestinal tract.
Q2: Why is the systemic exposure of this compound low, and what are the implications?
A2: this compound was specifically designed to have high local concentrations in the gastrointestinal tract while minimizing absorption into the systemic circulation.[1][3] This gut-selective property is intended to reduce the risk of systemic side effects commonly associated with non-selective JAK inhibitors, such as immunosuppression.[3] However, this low systemic exposure has been a key consideration in the interpretation of its clinical efficacy data.
Q3: What were the key findings from the clinical trials of this compound in inflammatory bowel disease (IBD)?
A3: In a Phase 2b clinical trial for ulcerative colitis, this compound did not meet its primary endpoint, which was a significant change in the total Mayo score at week eight compared to placebo.[1] A small, dose-dependent increase in clinical response, primarily driven by a reduction in rectal bleeding, was observed.[1][4] Similarly, in a Phase 2 study for Crohn's disease, this compound did not demonstrate a statistically significant reduction in the Crohn's Disease Activity Index (CDAI) or endoscopic severity. In both trials, this compound was generally well-tolerated with low plasma exposure.[1][4]
Troubleshooting Experimental Workflows
Q4: We are observing lower than expected efficacy of this compound in our in vitro cell-based assays. What could be the issue?
A4: Several factors could contribute to this observation:
-
Cell Line Selection: Ensure the chosen cell lines express the relevant cytokine receptors and JAK-STAT signaling components.
-
Compound Solubility: this compound may have limited solubility in aqueous media. Confirm that the compound is fully dissolved in your vehicle (e.g., DMSO) before further dilution in culture media. Precipitation can significantly reduce the effective concentration.
-
Vehicle Concentration: High concentrations of the vehicle (e.g., >0.5% DMSO) can be toxic to some cell lines and may interfere with the assay.
-
Assay Endpoint: The selected endpoint should be a robust and sensitive measure of JAK-STAT pathway activation (e.g., phosphorylation of STAT proteins).
-
Incubation Time: The timing of cytokine stimulation and this compound treatment should be optimized to capture the peak signaling response and its inhibition.
Q5: In our animal models of colitis, the therapeutic effect of this compound is variable. What are some potential reasons?
A5: Variability in animal models can arise from several sources:
-
Drug Formulation and Administration: Ensure consistent and accurate oral gavage technique. The formulation should be homogenous to guarantee uniform dosing.
-
Model Induction: The severity of induced colitis can be variable. Standardize the induction protocol and monitor disease activity to ensure consistency across groups.
-
Gut Microbiome: The composition of the gut microbiota can influence the inflammatory response and drug metabolism. Consider co-housing animals or using littermates to minimize variability.
-
Pharmacokinetics: Even with a gut-selective drug, individual differences in gastrointestinal transit time and metabolism can affect local drug concentrations.
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | Assay Type | Value |
| JAK1 | pKi | 10.0[2] |
| JAK2 | pKi | 10.0[2] |
| JAK3 | pKi | 8.8[2] |
| TYK2 | pKi | 9.5[2] |
| Cytokine-evoked STAT phosphorylation | pIC50 | ≥ 6.7[2] |
Table 2: Preclinical Pharmacokinetics of this compound in Mice (10 mg/kg, oral)
| Matrix | Cmax (µM) | AUC (µM*h) |
| Plasma | 0.003[5] | - |
| Colon Tissue | - | - |
Table 3: Preclinical Pharmacokinetics of this compound in Rats and Dogs
| Species | Dose (mg/kg/day) | Cmax (ng/mL) | AUC0–24 (ng*h/mL) |
| Rat | 30 | 18.2 | 165 |
| Rat | 100 | 56.5 | 560 |
| Rat | 300 | 259 | 2470 |
| Rat | 1000 | 1140 | 12000 |
| Dog | 10 | 28.3 | 291 |
| Dog | 30 | 79.5 | 933 |
| Dog | 100 | 338 | 4180 |
Data from Hardwick et al., 2022.
Table 4: Clinical Pharmacokinetics of this compound in Healthy Volunteers (Single Ascending Dose)
| Dose (mg) | Cmax (ng/mL, mean ± SD) | AUC (ng*h/mL, mean ± SD) |
| 10 | 1.8 ± 1.1 | 7.9 ± 4.5 |
| 30 | 5.3 ± 2.5 | 28.5 ± 12.3 |
| 100 | 14.2 ± 6.9 | 104 ± 45.4 |
| 300 | 40.8 ± 17.5 | 341 ± 121 |
| 1000 | 111 ± 54.4 | 1030 ± 423 |
Data from Sandborn et al., 2020.
Table 5: Clinical Pharmacokinetics of this compound in Ulcerative Colitis Patients (Day 14)
| Dose (mg) | Cmax (ng/mL, geometric mean) | AUC0-4 (ng*h/mL, geometric mean) |
| 20 | 2.5 | 4.9 |
| 80 | 12.1 | 24.3 |
| 270 | 29.8 | 65.3 |
Data from Sandborn et al., 2020.
Experimental Protocols
1. In Vitro JAK Inhibition Assay (pKi Determination)
-
Objective: To determine the inhibitory constant (Ki) of this compound against JAK family kinases.
-
Methodology:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.
-
A fluorescently labeled ATP analog is used as the substrate.
-
This compound is serially diluted and incubated with the kinase and substrate.
-
The kinase activity is measured by the amount of phosphorylated substrate, typically detected by a change in fluorescence polarization.
-
The IC50 values are calculated from the dose-response curves.
-
The Ki values are then determined using the Cheng-Prusoff equation, which takes into account the ATP concentration in the assay.
-
2. Oxazolone-Induced Colitis Model in Mice
-
Objective: To evaluate the efficacy of this compound in a preclinical model of IBD.
-
Methodology:
-
Sensitization: Mice are sensitized by applying oxazolone solution to a shaved area of their skin.
-
Induction: After a week, colitis is induced by intrarectal administration of a lower concentration of oxazolone.
-
Treatment: this compound or vehicle is administered orally, typically starting before the intrarectal challenge and continuing for a defined period.
-
Assessment: Disease activity is monitored daily by scoring body weight loss, stool consistency, and rectal bleeding.
-
Endpoint Analysis: At the end of the study, colon length and weight are measured, and colon tissue is collected for histological analysis and biomarker assessment (e.g., myeloperoxidase activity).
-
3. Phase 2b Clinical Trial in Ulcerative Colitis
-
Objective: To assess the efficacy and safety of different doses of this compound in patients with moderately to severely active ulcerative colitis.
-
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center study.
-
Patient Population: Adults with a diagnosis of moderately to severely active ulcerative colitis.
-
Intervention: Patients are randomized to receive different oral doses of this compound or placebo once daily for an induction period (e.g., 8 weeks).
-
Primary Endpoint: The primary efficacy endpoint is the change in the total Mayo score from baseline to the end of the induction period. The Mayo score is a composite index assessing stool frequency, rectal bleeding, findings on flexible proctosigmoidoscopy, and a physician's global assessment.
-
Secondary Endpoints: Key secondary endpoints may include clinical remission, clinical response, and endoscopic improvement.
-
Safety and Pharmacokinetics: Safety is monitored through the recording of adverse events and laboratory tests. Blood samples are collected to determine the pharmacokinetic profile of this compound.
-
Visualizations
Caption: JAK-STAT signaling pathway and the point of pan-JAK inhibition by this compound.
Caption: A simplified workflow for the preclinical and clinical development of this compound.
References
- 1. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of this compound in Patients with Ulcerative Colitis - www.pharmasources.com [pharmasources.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gut-Selective Design of Orally Administered this compound (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theravance’s this compound fails in Phase IIb ulcerative colitis trial [clinicaltrialsarena.com]
- 5. Development of Gut-Selective Pan-Janus Kinase Inhibitor TD-1473 for Ulcerative Colitis: A Translational Medicine Programme - PMC [pmc.ncbi.nlm.nih.gov]
Izencitinib Clinical Studies: A Technical Support Guide to Adverse Events
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive analysis of adverse events reported in clinical studies of Izencitinib (TD-1473), a gut-selective pan-Janus kinase (JAK) inhibitor. The information is intended to assist researchers in understanding the safety profile of this compound and to offer guidance for troubleshooting potential issues during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its adverse event profile?
A1: this compound is a pan-Janus kinase (JAK) inhibitor, meaning it targets multiple members of the JAK family (JAK1, JAK2, JAK3, and TYK2).[1][2] These enzymes are crucial for the signaling of various cytokines and growth factors that are implicated in inflammatory and immune responses.[1][2] By inhibiting JAKs, this compound disrupts the JAK-STAT signaling pathway, leading to a reduction in inflammation. A key feature of this compound is its gut-selective design, which aims to concentrate the drug's activity in the gastrointestinal tract while minimizing systemic exposure.[2][3] This targeted approach is intended to reduce the systemic side effects commonly associated with less selective JAK inhibitors.
Q2: What are the most commonly reported adverse events in this compound clinical trials?
A2: In the Phase 2 clinical trial for Crohn's disease, the most frequently observed treatment-emergent adverse events were the exacerbation of Crohn's disease itself, headache, rash, abdominal pain, and nausea.[4] It is important to note that the rates of these events were comparable to those observed in the placebo group.
Q3: Were there any serious adverse events of special interest reported in the key clinical studies?
A3: In the Phase 2b clinical trial for ulcerative colitis (NCT03758443), no instances of perforation, major cardiovascular or thromboembolic events, opportunistic infections, complicated zoster, or non-melanoma skin cancer were reported in patients receiving this compound.[1][5][6] Similarly, in the Phase 2 study for Crohn's disease, while 13 serious adverse events were reported, they were well-balanced across the treatment and placebo groups and were not considered to be related to the study treatment.[7]
Q4: How does the safety profile of this compound compare to other systemic JAK inhibitors?
A4: The gut-selective design of this compound is intended to offer a more favorable safety profile compared to systemically absorbed JAK inhibitors. Systemic JAK inhibition has been associated with a broader range of potential side effects, including hematological abnormalities, infections, and cardiovascular events. The clinical data for this compound suggests a safety profile consistent with its gut-selective mechanism, with a low incidence of systemic side effects.
Troubleshooting Guide for Experimental Protocols
Issue: Unexpected inflammatory markers in in-vitro/in-vivo models.
-
Possible Cause: The experimental model may not adequately replicate the gut-selective properties of this compound. Systemic application in animal models might lead to off-target effects not observed in clinical settings.
-
Troubleshooting Steps:
-
Verify Drug Concentration: Ensure the concentration of this compound used is relevant to the levels achieved in the gastrointestinal tract in clinical studies.
-
Route of Administration: For in-vivo studies, oral administration is crucial to mimic the intended clinical route and leverage the gut-selective properties.
-
Model Selection: Consider using organoid models or specific gut inflammation models that better reflect the intended site of action.
-
Issue: Difficulty in assessing the direct impact of this compound on a specific signaling pathway.
-
Possible Cause: As a pan-JAK inhibitor, this compound affects multiple downstream pathways. Isolating its effect on a single pathway can be challenging.
-
Troubleshooting Steps:
-
Control Experiments: Utilize more selective JAK inhibitors as controls to differentiate the effects of inhibiting specific JAK isoforms.
-
Phospho-protein Analysis: Employ techniques like Western blotting or mass spectrometry to analyze the phosphorylation status of key STAT proteins to confirm target engagement.
-
Gene Expression Analysis: Use RNA sequencing or qPCR to assess the expression of downstream target genes of the JAK-STAT pathway.
-
Adverse Event Data from Clinical Studies
The following tables summarize the available information on adverse events from the Phase 2b study in ulcerative colitis and the Phase 2 study in Crohn's disease. It is important to note that detailed quantitative data with specific percentages of occurrence have not been made publicly available in press releases or study announcements. The information presented is based on the qualitative descriptions from these sources.
Table 1: Summary of Adverse Events in the Phase 2b Ulcerative Colitis Study (NCT03758443)
| Adverse Event Category | This compound Treatment Arm | Placebo Arm |
| Overall Incidence | Adverse event rates were reported to be similar to placebo.[5][6] | - |
| Serious Adverse Events of Special Interest | No reported instances of: Perforation, Major cardiovascular or thromboembolic events, Opportunistic infections, Complicated zoster, Non-melanoma skin cancer.[1][3][5][6] | Not specified. |
Table 2: Summary of Most Common Treatment-Emergent Adverse Events in the Phase 2 Crohn's Disease Study (NCT03750565)
| Adverse Event | This compound Treatment Arm | Placebo Arm |
| Exacerbation of Crohn's Disease | Most common treatment-emergent AE.[7] | Rates were comparable to the treatment arm. |
| Headache | Common treatment-emergent AE.[7] | Rates were comparable to the treatment arm. |
| Rash | Common treatment-emergent AE.[7] | Rates were comparable to the treatment arm. |
| Abdominal Pain | Common treatment-emergent AE.[7] | Rates were comparable to the treatment arm. |
| Nausea | Common treatment-emergent AE.[7] | Rates were comparable to the treatment arm. |
| Serious Adverse Events | 13 serious AEs reported, balanced among treatment groups and not considered related to treatment.[7] | Not specified. |
Experimental Protocols
Detailed experimental protocols for the clinical trials are not fully available in the public domain. However, based on clinical trial registrations and publications, the key methodologies are outlined below.
Phase 2b Ulcerative Colitis Study (NCT03758443) - Methodology Overview
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center, dose-finding induction study.[6]
-
Participants: Adults with moderately-to-severely active ulcerative colitis.[6]
-
Intervention: Oral administration of this compound once daily for 8 weeks at various doses versus placebo.[5]
-
Primary Endpoint: Change in the total Mayo score from baseline to week 8.[5]
-
Safety Assessment: Monitoring and recording of all adverse events, with a special focus on events of interest for JAK inhibitors.
Phase 2 Crohn's Disease Study - Methodology Overview
-
Study Design: A multicentre, randomized, double-blind, placebo-controlled Phase 2 study.
-
Participants: Adults with moderately-to-severely active Crohn's Disease.
-
Intervention: Oral administration of this compound once daily for 12 weeks at doses of 80 mg or 200 mg versus placebo.
-
Primary Endpoint: Change in Crohn's Disease Activity Index (CDAI) score from baseline to week 12.
-
Safety Assessment: Comprehensive monitoring of adverse events, clinical laboratory values, electrocardiograms, and vital signs.[7]
Visualizations
Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Adverse Event Monitoring
Caption: A generalized workflow for monitoring adverse events in a clinical trial.
References
- 1. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of this compound in Patients with Ulcerative Colitis [prnewswire.com]
- 2. JAK inhibitors: A new dawn for oral therapies in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of this compound in Patients with Ulcerative Colitis :: Theravance Biopharma [investor.theravance.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Theravance’s this compound fails in Phase IIb ulcerative colitis trial [clinicaltrialsarena.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Izencitinib in Crohn's Disease Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals investigating the dose-response relationship of izencitinib in Crohn's disease.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as TD-1473) is an orally administered, gut-selective, pan-Janus kinase (JAK) inhibitor.[1][2] It is designed to target inflammation directly in the gastrointestinal tract while minimizing systemic exposure, thereby aiming for a better safety profile compared to systemic JAK inhibitors.[1][3] this compound inhibits the activity of JAK1, JAK2, JAK3, and TYK2, which are key enzymes in the JAK-STAT signaling pathway that regulates the activity of numerous pro-inflammatory cytokines involved in inflammatory bowel disease (IBD).[3][4]
Q2: What is the rationale for using a gut-selective JAK inhibitor in Crohn's disease?
The primary rationale is to deliver the therapeutic effects of JAK inhibition directly to the site of inflammation in the gut, thereby reducing the systemic side effects associated with broader immunosuppression.[1][3] Systemic JAK inhibitors have known adverse effects, and a gut-selective approach is intended to mitigate these risks.[3]
Q3: What were the key findings from the Phase 2 clinical trial of this compound in Crohn's disease?
A Phase 2, multicenter, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound as an induction therapy for adults with moderately-to-severely active Crohn's disease.[5] The trial did not meet its primary endpoint.[5] After 12 weeks of treatment, this compound at doses of 80 mg and 200 mg once daily did not demonstrate a statistically significant reduction in the Crohn's Disease Activity Index (CDAI) score or in endoscopic severity compared to placebo.[5] While there were some numerical improvements at the 200 mg dose, these were not statistically significant.[5] The development of this compound for Crohn's disease has since been discontinued.[6]
Q4: My in vitro/in vivo model is not showing a significant response to this compound. What could be the reason?
This observation aligns with the clinical trial data. Several factors could contribute to a lack of significant response:
-
Clinical Efficacy: As demonstrated in the Phase 2 trial, this compound did not achieve statistically significant clinical or endoscopic improvement in patients with moderate-to-severe Crohn's disease at the doses tested.[5] Your experimental model may be accurately reflecting this clinical outcome.
-
Dose Selection: The clinical trial evaluated 80 mg and 200 mg daily doses.[5] It is possible that higher concentrations are needed to elicit a significant biological effect, or that the therapeutic window is narrow.
-
Model System: The complexity of Crohn's disease pathophysiology may not be fully recapitulated in your model. The interplay of various cell types and signaling pathways in human disease is intricate, and a simplified model may not capture all relevant aspects that this compound targets.
-
Gut-Selective Nature: this compound is designed for high concentrations in the gut tissue with low systemic exposure.[1][3] Ensure your experimental setup accounts for this property. For systemic models, the low systemic absorption might be a limiting factor.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| No significant reduction in inflammatory markers in my cell-based assay. | Insufficient drug concentration. | Perform a dose-response curve to determine the optimal concentration for your specific cell type and stimulation conditions. |
| Cell type not responsive to pan-JAK inhibition. | Confirm that the target cells express the relevant cytokine receptors and that the JAK-STAT pathway is active upon stimulation. Consider using a positive control (a known systemic JAK inhibitor) to validate the assay. | |
| Lack of efficacy in an animal model of colitis. | Inadequate local drug concentration in the colon. | Verify the formulation and administration route to ensure maximal delivery to the gut. Analyze drug concentrations in colon tissue and plasma to confirm gut-selectivity and exposure levels. |
| Animal model limitations. | Consider the specific drivers of inflammation in your chosen model. Some models may be less dependent on the cytokine pathways inhibited by this compound. | |
| Inconsistent results between experiments. | Variability in experimental conditions. | Standardize all experimental parameters, including cell passage number, reagent lots, and animal characteristics. |
| Drug stability. | Ensure proper storage and handling of the this compound compound to prevent degradation. |
Data Presentation
Table 1: Efficacy Results of Phase 2 Study of this compound in Crohn's Disease (12 weeks) [5]
| Endpoint | Placebo | This compound 80 mg | This compound 200 mg |
| LS Mean Change in CDAI from Baseline | -104.86 (SE: 15.496) | -105.6 (SE: 12.7) | -117.9 (SE: 12.4) |
| Change from Baseline in SES-CD | No improvement | No improvement | No improvement |
| CDAI-based Clinical Remission | No improvement vs. Placebo | No improvement vs. Placebo | No improvement vs. Placebo |
| PRO2 (SF/AP)-based Remission | No improvement vs. Placebo | No improvement vs. Placebo | No improvement vs. Placebo |
CDAI: Crohn's Disease Activity Index; SES-CD: Simple Endoscopic Score for Crohn's Disease; PRO2: Patient-Reported Outcomes (Stool Frequency/Abdominal Pain); LS: Least Squares; SE: Standard Error.
Table 2: Safety Profile of this compound in Phase 2 Crohn's Disease Study [5]
| Adverse Events | Placebo | This compound (80 mg & 200 mg) |
| Serious Adverse Events | Well-balanced among groups | Well-balanced among groups |
| Most Common Treatment-Emergent AEs | - | Exacerbation of Crohn's Disease, headache, rash, abdominal pain, nausea |
| Drug-related AEs of special interest | None observed | None observed |
| Clinically important changes in lab values, ECG, or vital signs | None noted | None noted |
Experimental Protocols
Phase 2 Clinical Trial Methodology [5]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2 study.
-
Patient Population: Adults with moderately-to-severely active Crohn's disease (CDAI score ≥220 and ≤450; SES-CD score of ≥6, or ≥4 for isolated ileal disease). Patients were either corticosteroid-dependent or had failed previous therapies (aminosalicylates, corticosteroids, immunosuppressants, and/or biologics).
-
Randomization: Patients were randomized in a 2:3:3 ratio to receive placebo, this compound 80 mg, or this compound 200 mg.
-
Dosing Regimen: Oral, once-daily administration for 12 weeks.
-
Primary Endpoint: Change in CDAI score from baseline to week 12.
-
Analysis of Primary Endpoint: A mixed-model repeated measures (MMRM) analysis was used.
-
Secondary Endpoints: Change from baseline in SES-CD (analyzed with an ANCOVA model) and binary endpoints like clinical remission (analyzed using a stratified Cochran-Mantel-Haenszel chi-square test).
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Theravance Drug Candidate this compound Fails To Meet Primary Endpoint - BioSpace [biospace.com]
- 3. Gut-Selective Design of Orally Administered this compound (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmakb.com [pharmakb.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound - Theravance Biopharma - AdisInsight [adisinsight.springer.com]
Technical Support Center: Re-evaluating Endpoints for Gut-Selective IBD Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gut-selective therapies for Inflammatory Bowel Disease (IBD).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental design and execution.
Question: We are observing a disconnect between clinical symptom improvement and endoscopic findings in our trial for a gut-selective IBD therapy. How should we approach this?
Answer: This is a known challenge in IBD research. Clinical symptoms, while important, can be subjective and may not always correlate with the degree of underlying mucosal inflammation.[1] Here’s a troubleshooting guide:
-
Refine Endpoint Definitions: Ensure your protocol has stringent and objective primary and secondary endpoints. The FDA recommends co-primary endpoints of clinical remission and endoscopic remission for Crohn's disease to evaluate both signs and symptoms and mucosal inflammation.[2] For Ulcerative Colitis (UC), clinical remission is a primary endpoint, with endoscopic improvement and remission as key secondary endpoints.[2]
-
Incorporate Patient-Reported Outcomes (PROs): Utilize validated PROs to systematically capture the patient's experience.[1][3] This provides a more comprehensive understanding of the disease's impact on daily life.[1] There is a growing emphasis on using validated PROs in clinical trials to complement traditional measures.[3][4]
-
Consider Histological Assessment: Even with endoscopic remission (a normal-appearing mucosa), a significant number of patients may have persistent microscopic inflammation, which is a predictor of relapse.[5][6] Incorporating histological remission as an endpoint can provide a more complete picture of deep remission.[7][8]
-
Standardize Endoscopic Scoring: Use a validated scoring system like the Mayo Endoscopic Subscore (MES) for UC or the Simple Endoscopic Score for Crohn's Disease (SES-CD). Ensure all assessors are trained and calibrated to minimize inter-observer variability. Centralized reading of endoscopies is recommended by the FDA to reduce bias.[9]
Question: We are struggling with high placebo rates in our clinical trial for a gut-selective IBD therapeutic. What strategies can we implement to mitigate this?
Answer: High placebo rates are a significant challenge in IBD trials. Here are some strategies to address this:
-
Objective Inclusion Criteria: Ensure that all enrolled patients have objective evidence of active inflammation at baseline, confirmed by endoscopy and/or biomarkers (e.g., C-reactive protein, fecal calprotectin).
-
Centralized Endoscopy Reading: As mentioned previously, central, blinded reading of endoscopic videos can provide a more objective and consistent assessment of disease activity, reducing variability.[9]
-
Stringent Endpoint Definitions: Move beyond symptom-only endpoints. Co-primary endpoints that include an objective measure like endoscopic remission are now recommended by regulatory bodies like the FDA.[2]
-
Standardized Steroid Withdrawal Protocols: For maintenance trials, a standardized protocol for corticosteroid withdrawal is crucial to ensure that the observed effect is due to the investigational therapy and not confounding medication.[10]
Frequently Asked Questions (FAQs)
Q1: What are the key evolving endpoints in clinical trials for gut-selective IBD therapies?
A1: The field is moving beyond symptom-based clinical remission to more objective and stringent endpoints that reflect deeper levels of healing.[11] Key evolving endpoints include:
-
Endoscopic Remission/Mucosal Healing: This has become a mandatory endpoint in many IBD trials.[11][12] It is associated with better long-term outcomes, including lower rates of hospitalization and surgery.[13][14]
-
Histological Remission: Defined as the absence of microscopic inflammation, this is an increasingly important endpoint.[6][8] Achieving histological remission is associated with a lower risk of clinical relapse compared to endoscopic remission alone.[5][15]
-
Patient-Reported Outcomes (PROs): These are now considered crucial for capturing the patient's direct experience of their symptoms and quality of life.[1][16] The FDA encourages the use of validated PROs in clinical trials.[16]
-
Novel Composite Endpoints: These combine clinical, endoscopic, and sometimes histological measures to provide a more comprehensive assessment of treatment efficacy.[7]
-
Steroid-Free Remission: This is a critical endpoint, particularly in maintenance trials, as it demonstrates a durable treatment effect without the need for corticosteroids.[11]
Q2: What is the regulatory perspective on these evolving endpoints?
A2: Regulatory agencies like the FDA and EMA are encouraging the use of more objective and patient-centric endpoints.
-
FDA: For Crohn's disease, the FDA recommends co-primary endpoints of clinical remission and endoscopic remission.[2] For UC, clinical remission is the recommended primary endpoint, with endoscopic improvement and remission as important secondary endpoints.[2] The FDA also supports the inclusion of histological assessments as exploratory endpoints.[2][15] They have issued specific guidance on clinical trial endpoints for UC.[17][18]
-
EMA: The European Medicines Agency has also included histological evaluation of mucosal inflammation as a secondary endpoint in the clinical development of new treatments for UC.[15]
Q3: Why is histological remission gaining importance as a therapeutic goal?
A3: Histological remission is gaining importance because a substantial number of patients who have achieved endoscopic remission still have microscopic inflammation.[5][6] This persistent histological activity is a strong predictor of future clinical relapse.[5][15] Achieving histological remission is associated with:
Therefore, targeting histological remission represents a move towards achieving a deeper and more durable state of remission.[8]
Q4: What are the challenges in implementing histological assessment in clinical trials?
A4: While valuable, there are challenges to implementing histological assessment:
-
Lack of a single, universally accepted definition of histological remission. [5][8]
-
Multiple scoring indices exist (e.g., Geboes Score, Robarts Histopathology Index), and there is ongoing work to standardize their use.[8][19]
-
Sampling error due to the patchy nature of inflammation, particularly in Crohn's disease.[15]
-
Inter- and intra-observer variability among pathologists.[15]
-
The invasive nature of obtaining biopsies.[15]
Despite these challenges, consensus is growing on the importance of including histological endpoints in IBD clinical trials.[19]
Data Presentation
Table 1: Comparison of Clinical Outcomes in Ulcerative Colitis Patients With and Without Mucosal Healing
| Outcome | Patients with Mucosal Healing (Odds Ratio) | Patients without Mucosal Healing (Odds Ratio) | 95% Confidence Interval |
| Long-term Clinical Remission (≥52 weeks) | 4.5 | 1 | 2.1 - 9.5 |
| Avoidance of Colectomy | 4.0 | 1 | 2.5 - 6.8 |
| Long-term Mucosal Healing | 8.0 | 1 | 3.1 - 22.5 |
Source: Adapted from a meta-analysis of 13 prospective studies.[14]
Table 2: Impact of Histological Remission on Clinical Relapse in Ulcerative Colitis Patients in Endoscopic Remission (Mayo Endoscopic Subscore 0)
| Histological Status | Annual Risk of Clinical Relapse | Risk Reduction with Histological Remission |
| Histological Remission | 5.0% | 63% |
| Persistent Histological Activity | 13.7% | - |
Source: Adapted from a meta-analysis.[6][15]
Experimental Protocols
Methodology for Assessing Histological Remission in Ulcerative Colitis
-
Biopsy Collection: During endoscopy, obtain mucosal biopsies from at least five sites in the colon, including the rectum and the most affected segments, even if they appear endoscopically normal.
-
Tissue Processing: Fix biopsies in formalin and embed in paraffin. Section the tissue and stain with hematoxylin and eosin (H&E).
-
Histological Scoring: A pathologist, blinded to the clinical and endoscopic data, should evaluate the biopsies using a validated scoring index. Commonly used indices include:
-
Geboes Score (GS): This score evaluates seven features of inflammation. Histological remission is often defined as a GS of less than 3.0 without neutrophilic inflammation in the epithelium.[19]
-
Robarts Histopathology Index (RHI): This index assesses chronic inflammation, neutrophil activity, and epithelial injury. Histological remission can be defined as an RHI of less than 3 without neutrophils.[19]
-
-
Definition of Remission: The protocol should pre-specify the definition of histological remission based on the chosen index. A common definition is the absence of neutrophils in both the lamina propria and the epithelium.[19]
Visualizations
Caption: Simplified IBD inflammatory cascade and targets for gut-selective therapies.
Caption: Workflow for a clinical trial evaluating gut-selective IBD therapy.
Caption: Hierarchy of remission endpoints in IBD therapy evaluation.
References
- 1. kayentis.com [kayentis.com]
- 2. FDA offers guidance on drug development for ulcerative colitis, Crohnâs disease | RAPS [raps.org]
- 3. researchgate.net [researchgate.net]
- 4. The Real-World Global Use of Patient-Reported Outcomes for the Care of Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The evolving understanding of histology as an endpoint in ulcerative colitis [irjournal.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Histologic assessments in ulcerative colitis: the evidence behind a new endpoint in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wcgclinical.com [wcgclinical.com]
- 10. Challenges to the design, executio ... | Article | H1 Connect [archive.connect.h1.co]
- 11. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 12. Importance of mucosal healing in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JDDW 2014 Abstracts: Mucosal healing in ulcerative colitis: what does it mean? [jddw.jp]
- 14. Mucosal healing linked to long-term clinical benefits in ulcerative colitis | MDedge [mdedge.com]
- 15. The Role of Histology Alongside Clinical and Endoscopic Evaluation in the Management of IBD—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patient-reported outcome measures in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Federal Register :: Ulcerative Colitis: Clinical Trial Endpoints; Draft Guidance for Industry; Availability [federalregister.gov]
- 18. fda.gov [fda.gov]
- 19. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of Izencitinib and Selective JAK1 Inhibitors for Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of izencitinib, a gut-selective pan-Janus kinase (JAK) inhibitor, and selective JAK1 inhibitors, specifically upadacitinib and filgotinib, for the treatment of Inflammatory Bowel Disease (IBD), encompassing both Ulcerative Colitis (UC) and Crohn's Disease (CD). While this compound's development for IBD has been discontinued due to its failure to meet primary endpoints in clinical trials, this analysis serves as a valuable resource for understanding the nuances of JAK inhibition in IBD and informing future drug development.
Mechanism of Action: Pan-JAK versus Selective JAK1 Inhibition
The therapeutic effects of JAK inhibitors stem from their ability to modulate the JAK-STAT signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines implicated in the pathogenesis of IBD. However, the specificity of this inhibition varies significantly between this compound and selective JAK1 inhibitors.
This compound was designed as a gut-selective pan-JAK inhibitor , meaning it inhibits multiple JAK isoforms (JAK1, JAK2, JAK3, and TYK2) with the intention of concentrating its activity in the gastrointestinal tract to minimize systemic side effects.[1][2][3] In contrast, upadacitinib and filgotinib are selective JAK1 inhibitors , which preferentially target the JAK1 enzyme.[4][5][6] This selectivity is aimed at achieving therapeutic efficacy while potentially offering a more favorable safety profile by avoiding the inhibition of other JAK isoforms that are important for various physiological processes.[7][8]
Comparative Efficacy in Ulcerative Colitis
A direct comparison of clinical trial data reveals the differing outcomes between this compound and the selective JAK1 inhibitors in the treatment of moderate to severe UC.
| Drug | Trial | Dosage | Primary Endpoint | Result vs. Placebo | Citation |
| This compound | Phase 2b | 20mg, 80mg, 200mg once daily | Change in total Mayo score at week 8 | Not met | [9][10] |
| Upadacitinib | U-ACHIEVE Induction | 45mg once daily | Clinical remission at week 8 | 26% vs. 5% | [11] |
| U-ACCOMPLISH | 45mg once daily | Clinical remission at week 8 | 34% vs. 4% | [11] | |
| U-ACHIEVE Maintenance | 15mg or 30mg once daily | Clinical remission at week 52 | 42% (15mg), 52% (30mg) vs. 12% | [11] | |
| Filgotinib | SELECTION (Biologic-naïve) | 200mg once daily | Clinical remission at week 10 | 26.1% vs. 15.3% | [4][12] |
| SELECTION (Biologic-experienced) | 200mg once daily | Clinical remission at week 10 | 11.5% vs. 4.2% | [4][12] | |
| SELECTION (Maintenance) | 200mg once daily | Clinical remission at week 58 | 37.2% vs. 11.2% | [4][12] |
Comparative Efficacy in Crohn's Disease
Similarly, in patients with moderate to severe Crohn's Disease, the clinical trial outcomes highlight the challenges faced by this compound.
| Drug | Trial | Dosage | Primary Endpoint | Result vs. Placebo | Citation |
| This compound | Phase 2 | 80mg, 200mg once daily | Change in CDAI score at week 12 | Not met | [13][14] |
| Upadacitinib | U-EXCEL Induction | 45mg once daily | Clinical remission at week 12 | 49.5% vs. 29.1% | [10][15] |
| U-EXCEED Induction | 45mg once daily | Clinical remission at week 12 | 38.9% vs. 21.1% | [10][15] | |
| U-ENDURE Maintenance | 15mg or 30mg once daily | Clinical remission at week 52 | 37.3% (15mg), 47.6% (30mg) vs. 15.1% | [10] | |
| Filgotinib | DIVERSITY1 (Induction) | 200mg once daily | PRO2 clinical remission and endoscopic response at week 10 | Not met | [2][16] |
| DIVERSITY1 (Maintenance) | 200mg once daily | PRO2 clinical remission and endoscopic response at week 58 | Met | [2][16] |
Safety and Tolerability
A key aspect of the comparison lies in the safety profiles of these agents. This compound, despite its gut-selective design, did not demonstrate a superior safety profile that could outweigh its lack of efficacy. In its Phase 2b UC trial, adverse event rates were similar to placebo.[9][10]
Selective JAK1 inhibitors, while demonstrating efficacy, carry warnings regarding potential side effects. Common adverse events for upadacitinib include nasopharyngitis.[17] For filgotinib, while generally well-tolerated, caution is advised in patients with risk factors for cardiovascular issues, active smokers, a history of cancer, or the elderly.[4]
| Drug | Common Adverse Events | Serious Adverse Events of Special Interest | Citation |
| This compound | Headache, rash, abdominal pain, nausea (in CD trial) | No significant difference from placebo in UC trial. | [10][13] |
| Upadacitinib | Nasopharyngitis, creatine phosphokinase elevation, acne | Serious infections, gastrointestinal perforations, venous thromboembolism. | [10][11][18] |
| Filgotinib | Similar rates of serious adverse events to placebo in SELECTION trial. | Caution for cardiovascular events, malignancy, and thromboembolism. | [4] |
Experimental Protocols
This compound Phase 2b Ulcerative Colitis Study
-
Design: A randomized, double-blind, placebo-controlled, multi-center dose-finding induction study.[5][9]
-
Participants: 239 adults with moderately-to-severely active ulcerative colitis.
-
Intervention: Patients were randomized to receive this compound (at various doses) or placebo orally once daily for 8 weeks.[9]
-
Primary Endpoint: Change in the total Mayo score from baseline to week 8.[9]
Upadacitinib U-ACHIEVE and U-ACCOMPLISH (UC) and U-EXCEL and U-EXCEED (CD) Programs
-
Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled induction and maintenance trials.[10][11]
-
Participants: Adults with moderately to severely active UC or CD.[10][11]
-
Intervention:
-
Induction: Patients were randomized (2:1) to receive oral upadacitinib 45 mg once daily or placebo for 8 weeks (UC) or 12 weeks (CD).[10][11]
-
Maintenance: Clinical responders to induction therapy were re-randomized (1:1:1) to receive upadacitinib 15 mg, 30 mg, or placebo once daily for 52 weeks.[10][11]
-
-
Primary Endpoints:
Filgotinib SELECTION (UC) and DIVERSITY1 (CD) Programs
-
Design: Phase 2b/3 (SELECTION) and Phase 3 (DIVERSITY1), double-blind, randomized, placebo-controlled trials with induction and maintenance phases.[7][16]
-
Participants: Adults with moderately to severely active UC or CD, including both biologic-naïve and biologic-experienced patients.[7][16]
-
Intervention:
-
Primary Endpoints:
Conclusion
The development of this compound as a gut-selective pan-JAK inhibitor for IBD was a rational approach to potentially minimize systemic side effects. However, clinical trial data demonstrated a lack of efficacy in both UC and CD, leading to the discontinuation of its development for these indications.[10] In contrast, the selective JAK1 inhibitors, upadacitinib and filgotinib, have shown significant efficacy in inducing and maintaining remission in large-scale clinical trial programs for both UC and, in the case of upadacitinib, CD.[10][11] While these selective agents are associated with a need for careful safety monitoring, their demonstrated clinical benefit has established them as important oral treatment options for patients with IBD. The divergent paths of this compound and the selective JAK1 inhibitors underscore the critical importance of balancing broad-spectrum immunosuppression with target selectivity in the development of novel therapies for IBD.
References
- 1. gilead.com [gilead.com]
- 2. DIVERSITY1: Filgotinib results in Crohn’s disease leave investigators puzzled - Medical Conferences [conferences.medicom-publishers.com]
- 3. Filgotinib as induction and maintenance therapy for ulcerative colitis (SELECTION): a phase 2b/3 double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theravance’s this compound fails in Phase IIb ulcerative colitis trial [clinicaltrialsarena.com]
- 5. Efficacy and safety of upadacitinib maintenance therapy for moderately to severely active ulcerative colitis in patients responding to 8 week induction therapy (U-ACHIEVE Maintenance): overall results from the randomised, placebo-controlled, double-blind, phase 3 maintenance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of this compound in Patients with Ulcerative Colitis :: Theravance Biopharma [investor.theravance.com]
- 9. Upadacitinib Induction and Maintenance Therapy for Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Upadacitinib as induction and maintenance therapy for moderately to severely active ulcerative colitis: results from three phase 3, multicentre, double-blind, randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of this compound in Patients with Ulcerative Colitis - www.pharmasources.com [pharmasources.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Safety and Efficacy of Upadacitinib in Crohn’s Disease: An Updated Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. hcplive.com [hcplive.com]
- 17. investor.theravance.com [investor.theravance.com]
- 18. firstwordpharma.com [firstwordpharma.com]
A Head-to-Head Examination: Gut-Selective vs. Systemic JAK Inhibitors in Inflammatory Bowel Disease
For researchers, scientists, and drug development professionals, the landscape of Janus kinase (JAK) inhibitor therapeutics for inflammatory bowel disease (IBD) is rapidly evolving. A key area of development has been the pursuit of gut-selective inhibitors, aiming to concentrate therapeutic effects within the gastrointestinal tract and minimize systemic side effects. This guide provides a comparative analysis of a gut-selective pan-JAK inhibitor, izencitinib (TD-1473), and established systemic JAK inhibitors, such as tofacitinib and upadacitinib, supported by available preclinical and clinical data.
Introduction to JAK Inhibition in IBD
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical mediator of the inflammatory response in IBD. Cytokines, which are key drivers of intestinal inflammation, bind to their receptors on immune cells, activating associated JAKs. This triggers a cascade of phosphorylation events, leading to the activation of STAT proteins, which then translocate to the nucleus to regulate the transcription of pro-inflammatory genes.[1][2][3] By inhibiting one or more of the four JAK enzymes (JAK1, JAK2, JAK3, and TYK2), JAK inhibitors can block the signaling of multiple pro-inflammatory cytokines, offering a broad-acting therapeutic approach for IBD.[4][5]
Systemic JAK inhibitors, such as tofacitinib (a pan-JAK inhibitor) and upadacitinib (a selective JAK1 inhibitor), have demonstrated efficacy in treating ulcerative colitis (UC) and Crohn's disease (CD).[6][7][8][9][10] However, their systemic activity can lead to a range of side effects, including an increased risk of infections, herpes zoster, and cardiovascular events.[11] This has driven the development of gut-selective JAK inhibitors, designed to have high concentrations in the gastrointestinal tract with minimal systemic absorption, thereby aiming for a better safety profile.[12][13]
The JAK-STAT Signaling Pathway in IBD
The following diagram illustrates the central role of the JAK-STAT pathway in mediating cytokine signaling and the points of intervention for both gut-selective and systemic JAK inhibitors.
References
- 1. JAK selectivity for inflammatory bowel disease treatment: does it clinically matter? | Semantic Scholar [semanticscholar.org]
- 2. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | JAK inhibitors: A new dawn for oral therapies in inflammatory bowel diseases [frontiersin.org]
- 5. JAK Inhibitors: Back to Small Molecules for the Treatment of IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fg.bmj.com [fg.bmj.com]
- 7. Efficacy and Safety of Janus Kinase-Inhibitors in Ulcerative Colitis [ouci.dntb.gov.ua]
- 8. Upadacitinib in Biologic-Experienced Inflammatory Bowel Disease: Real-World Efficacy, Safety, and Laboratory Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tofacitinib and newer JAK inhibitors in inflammatory bowel disease—where we are and where we are going - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Game changer: How Janus kinase inhibitors are reshaping the landscape of ulcerative colitis management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. Theravance Biopharma, Inc. Announces Top-line Results from Phase 2b Dose-Finding Induction Study of this compound in Patients with Ulcerative Colitis [prnewswire.com]
- 13. Gut-Selective Design of Orally Administered this compound (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Izencitinib's Potency: A Comparative Guide for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of Izencitinib (TD-1473), a pan-Janus kinase (JAK) inhibitor, against other prominent kinase inhibitors targeting the JAK-STAT signaling pathway. The data presented is intended to offer an objective overview for researchers and drug development professionals engaged in the study of inflammatory and autoimmune diseases.
Introduction to this compound and the JAK-STAT Pathway
This compound is a potent, orally administered, gut-selective pan-JAK inhibitor designed to treat inflammatory bowel diseases with minimal systemic exposure.[1][2] The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), that play a critical role in cytokine signaling. The JAK-STAT pathway is integral to the regulation of immune responses, and its dysregulation is implicated in a variety of autoimmune and inflammatory disorders. By inhibiting JAKs, this compound blocks the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the inflammatory cascade.
Comparative Potency of JAK Inhibitors
The following table summarizes the reported potency of this compound and other selected JAK inhibitors against the four members of the JAK family. It is crucial to note that the presented values are compiled from various sources and were not determined in head-to-head comparative studies under identical experimental conditions. Therefore, direct comparisons of potency should be interpreted with caution.
| Inhibitor | Target(s) | JAK1 | JAK2 | JAK3 | TYK2 | Potency Metric |
| This compound | pan-JAK | pKi: 10.0 | pKi: 10.0 | pKi: 8.8 | pKi: 9.5 | pKi |
| IC50: 12.73-80.31 ng/ml | IC50: 12.73-80.31 ng/ml | IC50: 12.73-80.31 ng/ml | IC50: 12.73-80.31 ng/ml | Cellular IC50 | ||
| Tofacitinib | JAK1/JAK3 | 112 nM | 20 nM | 1 nM | - | IC50 |
| Ruxolitinib | JAK1/JAK2 | 3.3 nM | 2.8 nM | 428 nM | 19 nM | IC50 |
| Baricitinib | JAK1/JAK2 | 5.9 nM | 5.7 nM | >400 nM | 53 nM | IC50 |
| Filgotinib | JAK1 | 10 nM | 28 nM | 810 nM | 116 nM | IC50 |
| Upadacitinib | JAK1 | 43 nM | 120 nM | 2300 nM | 4700 nM | IC50 |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the methods used to assess potency, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for evaluating JAK inhibitors.
Caption: The JAK-STAT signaling pathway initiated by cytokine binding.
Caption: Workflow for determining JAK inhibitor potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of potency data. Below are generalized protocols for key experiments used to characterize JAK inhibitors.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the enzymatic activity of a purified kinase.
-
Reagents and Materials:
-
Purified recombinant JAK1, JAK2, JAK3, or TYK2 enzyme.
-
Biotinylated peptide substrate (e.g., poly-GT-biotin).
-
ATP.
-
This compound and comparator inhibitors in DMSO.
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA).
-
HTRF Detection Buffer containing EDTA, Europium cryptate-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.
-
-
Procedure:
-
Dispense test compounds (this compound or comparators) at various concentrations into a low-volume 384-well plate.
-
Add the purified JAK enzyme and biotinylated substrate to the wells and incubate briefly.
-
Initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction and detect phosphorylation by adding the HTRF detection buffer.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.
-
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
-
Reagents and Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., U937).
-
Cytokine for stimulation (e.g., IL-2 for JAK1/3, IFN-γ for JAK1/2).
-
This compound and comparator inhibitors in DMSO.
-
Cell culture medium.
-
Fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., ice-cold methanol).
-
Fluorochrome-conjugated antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
-
Procedure:
-
Pre-incubate cells with serially diluted concentrations of this compound or comparator inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C.
-
Fix the cells immediately by adding fixation buffer.
-
Permeabilize the cells by adding ice-cold methanol and incubating on ice.
-
Wash the cells and stain with the fluorochrome-conjugated anti-pSTAT antibody.
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the pSTAT signal in the relevant cell population.
-
Plot the inhibitor concentration versus the percentage of inhibition of pSTAT MFI to calculate the IC50 value.
-
Conclusion
This compound demonstrates potent, pan-JAK inhibitory activity. While the compiled data suggests comparable or greater potency in some instances relative to other established JAK inhibitors, the absence of direct head-to-head comparative studies necessitates a cautious interpretation of these findings. The provided experimental protocols offer a framework for researchers to conduct their own comparative assessments to further elucidate the relative potency and selectivity of this compound within the class of JAK inhibitors. The gut-selective nature of this compound is a key differentiator that may offer a favorable safety profile for the treatment of inflammatory bowel diseases.
References
A Network Meta-Analysis of JAK Inhibitors: A Comparative Guide Including the Gut-Selective Inhibitor Izencitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinase (JAK) inhibitors have emerged as a significant class of oral therapies for a range of immune-mediated inflammatory diseases. By targeting the JAK-STAT signaling pathway, these small molecules modulate the response to pro-inflammatory cytokines. This guide provides a comparative overview of JAK inhibitors, with a special focus on Izencitinib (TD-1473), a gut-selective pan-JAK inhibitor developed for inflammatory bowel diseases (IBD). Due to the discontinuation of this compound's clinical development, a direct network meta-analysis including it for efficacy in IBD is not available. This guide, therefore, presents the available data for this compound in the context of findings from network meta-analyses of other approved JAK inhibitors in IBD, offering a comprehensive comparison for research and drug development professionals.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade in the immune system. Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.
Izencitinib: A Comparative Analysis of its In Vitro Potency on JAK Family Kinases
A detailed comparison of Izencitinib's inhibitory activity on JAK1, JAK2, JAK3, and TYK2 against other selective JAK inhibitors, supported by experimental data and methodologies.
This guide provides a comprehensive in vitro potency comparison of this compound (TD-1473), a non-selective, gut-restricted Janus kinase (JAK) inhibitor, with other established JAK inhibitors: Upadacitinib, Filgotinib, and Tofacitinib. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's profile against alternative compounds.
In Vitro Potency Comparison of JAK Inhibitors
The inhibitory activity of this compound and other selected JAK inhibitors on the four members of the Janus kinase family—JAK1, JAK2, JAK3, and TYK2—is summarized below. The data, presented as half-maximal inhibitory concentration (IC50) values, has been compiled from various in vitro kinase assays.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound | 0.1 | 0.1 | 15.8 | 3.2 |
| Upadacitinib | 43[1] | 120[2] | 2300[2] | 4700[2] |
| Filgotinib | 10[3][4] | 28[3][4] | 810[3][4] | 116[3][4] |
| Tofacitinib | 112[5][6] | 20[5][6] | 1[5][6][7] | - |
Note: The IC50 values for this compound were converted from pKi values (pKi of 10.0 for JAK1, 10.0 for JAK2, 8.8 for JAK3, and 9.5 for TYK2) for direct comparison.[8] IC50 values for other inhibitors are sourced from publicly available data and may vary depending on the specific assay conditions.
Experimental Methodologies
The in vitro potency of JAK inhibitors is typically determined using biochemical kinase assays. These assays measure the inhibitor's ability to block the phosphorylation of a substrate by a specific JAK enzyme. Common methodologies include:
Fluorometric Kinase Assay
This method relies on the quantification of ADP produced from the kinase reaction. A recombinant human JAK enzyme is incubated with a substrate, ATP, and the test inhibitor. The amount of ADP generated is then measured using a fluorogenic probe, where the fluorescence intensity is proportional to the ADP amount. A decrease in fluorescence in the presence of the inhibitor indicates its potency.
Fluorescence Polarization (FP) Assay
In this competitive assay, a fluorescently labeled probe binds to the JAK enzyme's active site. The binding of this large molecule results in a high fluorescence polarization signal. When an inhibitor is introduced, it competes with the probe for binding to the enzyme, leading to a decrease in the fluorescence polarization signal. The IC50 value is determined by measuring the concentration of the inhibitor that causes a 50% reduction in the FP signal.
Microfluidic Capillary Electrophoresis Assay
This technique monitors the phosphorylation of a peptide substrate by the JAK enzyme. The reaction mixture, containing the enzyme, substrate, ATP, and inhibitor, is passed through a microfluidic chip. The phosphorylated and non-phosphorylated substrates are separated by electrophoresis and detected, allowing for the quantification of enzyme activity. The IC50 is calculated based on the reduction of substrate phosphorylation in the presence of the inhibitor.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the JAK-STAT signaling pathway and a typical in vitro kinase assay workflow.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. abcam.cn [abcam.cn]
- 4. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altogenlabs.com [altogenlabs.com]
- 6. collaborativedrug.com [collaborativedrug.com]
- 7. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. Development of an enzyme-coupled activity assay for Janus kinase 2 inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Izencitinib: A Guide for Laboratory Professionals
For researchers and scientists engaged in the development of novel therapies, the proper handling and disposal of investigational compounds like Izencitinib are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound, a gut-selective pan-Janus kinase (JAK) inhibitor, are not publicly available, this guide provides a framework for its proper disposal based on established best practices for similar research compounds and general pharmaceutical waste regulations.
Core Principles of Pharmaceutical Waste Management
The disposal of any pharmaceutical compound, including investigational drugs like this compound, is governed by a hierarchy of regulations and guidelines. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies that regulate pharmaceutical waste. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.
A key principle is the prohibition of "sewering," or flushing medications down the drain, as this can introduce active pharmaceutical ingredients into waterways. The majority of pharmaceutical waste is managed through incineration by licensed disposal facilities.
Step-by-Step Disposal Procedures for this compound
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the properties of similar small molecule inhibitors is recommended.
1. Risk Assessment and Hazard Identification:
-
Assume this compound has hazardous properties until proven otherwise. As a bioactive small molecule, it should be handled with care.
-
Review any available internal data on the toxicology and ecotoxicology of this compound.
-
In the absence of specific data, refer to the SDS of other JAK inhibitors for potential hazards. For instance, some similar compounds may be harmful if swallowed and are suspected of damaging fertility or the unborn child.
2. Waste Segregation:
-
Contaminated Materials: All materials that have come into direct contact with this compound, such as personal protective equipment (gloves, lab coats), pipette tips, vials, and culture plates, should be considered contaminated waste.
-
Unused/Expired Compound: Pure this compound, whether in solid or solution form, must be disposed of as chemical waste.
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.
3. Containerization and Labeling:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
The label should include:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The concentration and quantity
-
The date of accumulation
-
The associated hazards (e.g., "Toxic," "Handle with Care")
-
4. Disposal Pathway:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
EHS will coordinate with a licensed hazardous waste management company for final disposal, which is typically high-temperature incineration.
The logical workflow for the proper disposal of this compound is illustrated in the diagram below.
Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data regarding specific disposal parameters for this compound, such as degradation timelines or effective chemical neutralization methods. Research and development of such protocols would be necessary to establish specific, validated decontamination and disposal procedures.
Should your laboratory need to develop such a protocol, a general experimental workflow could include:
-
Selection of Decontamination Agents: Test a range of chemical agents (e.g., strong acids, bases, oxidizing agents) for their ability to degrade this compound.
-
Efficacy Testing:
-
Treat a known concentration of this compound with the selected agent for varying durations.
-
Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining concentration of active this compound.
-
-
Byproduct Analysis: Analyze the degradation products to ensure they are not more hazardous than the parent compound.
-
Protocol Validation: Once an effective method is identified, validate the protocol for reproducibility and robustness.
The following table summarizes the key considerations for developing a disposal protocol.
| Parameter | Consideration | Recommended Action |
| Regulatory Compliance | Adherence to EPA, FDA, and local regulations is mandatory. | Consult with your institution's Environmental Health and Safety (EHS) department. |
| Waste Classification | Determine if the waste is hazardous based on its characteristics (ignitability, corrosivity, reactivity, toxicity). | In the absence of specific data, treat this compound waste as hazardous chemical waste. |
| Disposal Method | The primary recommended method for pharmaceutical waste is incineration. | Segregate and containerize waste for pickup by a licensed hazardous waste disposal service. |
| Personal Protective Equipment (PPE) | Ensure appropriate PPE is worn when handling this compound and its waste. | Refer to internal safety protocols or the SDS of similar compounds for guidance on appropriate gloves, eye protection, and lab coats. |
| Spill Management | Have a clear protocol for managing accidental spills. | Use an appropriate spill kit and decontaminate the area. Report the spill to EHS. |
By adhering to these general principles and working closely with institutional safety resources, researchers can ensure the safe and compliant disposal of investigational compounds like this compound, thereby protecting both laboratory personnel and the environment.
Personal protective equipment for handling Izencitinib
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Izencitinib. The following procedures are based on best practices for handling potent kinase inhibitors and cytotoxic compounds, as specific safety data for this compound is not publicly available.
Personal Protective Equipment (PPE)
Due to its classification as a pan-Janus kinase (JAK) inhibitor, this compound should be handled with caution to prevent exposure.[1] The following personal protective equipment is mandatory when handling this compound in solid (powder) or liquid form.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Solid Form (e.g., powder) | Liquid Form (e.g., solutions, suspensions) |
| Hand Protection | Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978).[2] Change gloves regularly and immediately if contaminated. | Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978).[2] Change gloves regularly and immediately if contaminated. |
| Eye/Face Protection | Chemical safety goggles and a face shield to protect against splashes and airborne particles.[2][3] | Chemical safety goggles. A face shield should be worn if there is a risk of splashing.[2][3] |
| Respiratory Protection | A fit-tested N95 or higher-level respirator is required when handling powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.[2] | A respirator is generally not required if working in a well-ventilated area or a fume hood. However, if aerosols may be generated, a fit-tested N95 respirator should be used. |
| Protective Clothing | Disposable, back-closing gown made of a low-permeability fabric with tight-fitting cuffs.[2][4] Shoe covers should also be worn. | Disposable, back-closing gown made of a low-permeability fabric with tight-fitting cuffs.[2][4] |
Operational Plan: Handling and Preparation
2.1. Designated Handling Area
-
All work with this compound powder must be conducted in a designated area, such as a certified chemical fume hood, biological safety cabinet, or a glove box to minimize exposure.
-
The work surface should be covered with disposable, absorbent bench paper.
2.2. Weighing and Reconstitution
-
Weighing: When weighing the solid form, use a containment balance or conduct the operation within a fume hood to prevent the generation of dust.
-
Reconstitution: When preparing solutions, add the solvent slowly to the powder to avoid splashing. If sonication or heating is required for dissolution, ensure the container is securely capped.
2.3. Spill Management
In the event of a spill, immediately secure the area and follow these steps:
-
Alert personnel in the vicinity.
-
Don the appropriate PPE as outlined in Table 1.
-
Contain the spill using a spill kit with absorbent materials.
-
For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Carefully collect the contaminated materials into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning solution (e.g., detergent and water), followed by a rinse with water.[3]
-
Dispose of all cleaning materials as hazardous waste.[3]
Disposal Plan
All waste contaminated with this compound, including empty vials, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including used gloves, gowns, and absorbent pads, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a designated, sealed, and properly labeled hazardous waste container. Do not pour this compound waste down the drain.[5]
-
Sharps: Any sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.
Follow all local, state, and federal regulations for the disposal of hazardous waste.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
